4-Pteridinamine, 7-phenyl-
Description
BenchChem offers high-quality 4-Pteridinamine, 7-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pteridinamine, 7-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
73384-11-9 |
|---|---|
Molecular Formula |
C12H9N5 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
7-phenylpteridin-4-amine |
InChI |
InChI=1S/C12H9N5/c13-11-10-12(16-7-15-11)17-9(6-14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,15,16,17) |
InChI Key |
YZCLSEIRDPNKJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=NC=NC3=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Pteridinamine, 7-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-Pteridinamine, 7-phenyl-, a pteridine derivative of significant interest in medicinal chemistry and drug development. The synthesis is centered around the well-established Gabriel-Isay condensation, a robust method for the formation of the pteridine ring system. This document outlines the core chemical reactions, provides a detailed experimental protocol, summarizes key quantitative data, and visualizes the synthetic route.
Core Synthesis Pathway: The Gabriel-Isay Condensation
The most direct and widely employed method for the synthesis of the pteridine core is the Gabriel-Isay condensation. This reaction involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. In the case of 4-Pteridinamine, 7-phenyl-, the key precursors are an appropriately substituted 4,5-diaminopyrimidine and phenylglyoxal.
The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent aromatization to yield the final pteridine product. The regioselectivity of the reaction, determining the position of the phenyl group, is controlled by the nature of the substituents on the pyrimidine ring and the reaction conditions. For the synthesis of the 7-phenyl isomer, the condensation is typically carried out under conditions that favor the reaction of the more nucleophilic amino group of the diaminopyrimidine with the aldehydic carbonyl of phenylglyoxal.
A plausible and efficient route involves the reaction of 2,4,5-triaminopyrimidine with phenylglyoxal. The amino group at the 4-position of the final pteridine is derived from the amino group at the 2- or 4-position of the pyrimidine precursor.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 4-Pteridinamine, 7-phenyl- via the Gabriel-Isay condensation. This protocol is based on established methodologies for pteridine synthesis and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
2,4,5-Triaminopyrimidine sulfate (or hydrochloride)
-
Phenylglyoxal monohydrate
-
Sodium acetate
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated charcoal
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-triaminopyrimidine sulfate (1 equivalent) and sodium acetate (2 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v). Stir the mixture until a clear solution is obtained.
-
Addition of Phenylglyoxal: To the stirred solution, add a solution of phenylglyoxal monohydrate (1.1 equivalents) in ethanol dropwise at room temperature.
-
Reaction Condensation: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization. Collect the crude product by filtration and wash it with cold ethanol and then with water.
-
Purification: The crude 4-Pteridinamine, 7-phenyl- can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. For colored impurities, treatment with activated charcoal may be necessary. The pH of the solution can be adjusted to facilitate precipitation of the pure product.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of 4-Pteridinamine, 7-phenyl-. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Molecular Formula | C₁₂H₉N₅ |
| Molecular Weight | 223.24 g/mol |
| Typical Yield | 60-80% |
| Melting Point | >300 °C (decomposes) |
| Appearance | Yellow to orange crystalline solid |
Spectroscopic Data (Predicted):
-
¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons of the phenyl ring (multiplet, ~7.5-8.5 ppm), protons of the pteridine ring, and the amino group protons (broad singlet).
-
¹³C NMR (DMSO-d₆, δ ppm): Resonances for the carbon atoms of the pteridine and phenyl rings.
-
Mass Spectrometry (ESI-MS): [M+H]⁺ peak at m/z 224.25.
Synthesis Pathway Visualization
The following diagram illustrates the synthesis pathway of 4-Pteridinamine, 7-phenyl- using the Gabriel-Isay condensation.
Caption: Gabriel-Isay synthesis of 4-Pteridinamine, 7-phenyl-.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for the synthesis and purification of 4-Pteridinamine, 7-phenyl-.
Caption: Experimental workflow for the synthesis of 4-Pteridinamine, 7-phenyl-.
An In-depth Technical Guide to the Physicochemical Properties of 7-phenyl-4-pteridinamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 7-phenyl-4-pteridinamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities by providing essential data for computational modeling, experimental design, and preliminary assessment of this compound's potential as a drug candidate.
Core Physicochemical Properties
The fundamental physicochemical characteristics of 7-phenyl-4-pteridinamine are crucial for understanding its behavior in biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Summary of Physicochemical Data for 7-phenyl-4-pteridinamine
| Property | Value | Source |
| IUPAC Name | 7-phenylpteridin-4-amine | N/A |
| CAS Number | 73384-11-9 | [1] |
| Chemical Formula | C₁₂H₉N₅ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Melting Point | Not experimentally determined | N/A |
| Boiling Point | Not experimentally determined | N/A |
| Aqueous Solubility | Not experimentally determined | N/A |
| pKa | Not experimentally determined | N/A |
| Predicted XlogP | 1.1 | N/A |
Note: The XlogP value is a predicted measure of lipophilicity and has not been experimentally verified. The lack of experimental data for several key parameters highlights the need for further laboratory characterization of this compound.
Experimental Protocols
While specific experimental protocols for 7-phenyl-4-pteridinamine are not available in the public domain, standard methodologies can be employed to determine its key physicochemical properties.
Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus. The crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a liquid is recorded as the melting point. This value provides an indication of the compound's purity and the strength of its crystal lattice.
Determination of Aqueous Solubility
The equilibrium solubility of 7-phenyl-4-pteridinamine in aqueous media can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The suspension is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa is determined from the inflection point of the titration curve. For UV-spectrophotometry, the UV-Vis spectrum of the compound is recorded at various pH values. The pKa is then calculated from the changes in absorbance at a specific wavelength.
Determination of logP
The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined using the shake-flask method. A known amount of 7-phenyl-4-pteridinamine is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases. After separation of the phases, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding signaling pathways that are directly modulated by 7-phenyl-4-pteridinamine. Research on structurally similar pteridine derivatives suggests potential interactions with various kinases and other enzymes, but direct evidence for this specific compound is lacking. The biological activity of 7-phenyl-4-pteridinamine has not been extensively characterized.
The following diagram illustrates a general logical workflow for the initial screening of a novel compound like 7-phenyl-4-pteridinamine to identify potential biological activity and associated signaling pathways.
Caption: A logical workflow for the initial biological screening of 7-phenyl-4-pteridinamine.
Conclusion
7-phenyl-4-pteridinamine is a compound for which fundamental physicochemical data are largely unavailable. This guide summarizes the known information and outlines standard experimental procedures for the determination of its key properties. The provided workflows offer a roadmap for the characterization and biological evaluation of this and other novel chemical entities. Further experimental investigation is essential to fully elucidate the physicochemical profile and biological activity of 7-phenyl-4-pteridinamine to assess its potential in drug development.
References
7-Phenylpteridin-4-amine: An Overview of a Structurally Significant Heterocycle
IUPAC Name: 7-phenylpteridin-4-amine
Chemical Formula: C₁₂H₉N₅
Molar Mass: 223.23 g/mol
Structural Information
The fundamental structure of 7-phenylpteridin-4-amine consists of a pyrimido[4,5-b]pyrazine (pteridine) ring system. A phenyl group is attached at the 7th position of the pteridine core, and an amino group is present at the 4th position.
Figure 1. 2D Chemical Structure of 7-phenylpteridin-4-amine.
Physicochemical Data
A summary of the basic physicochemical properties of 7-phenylpteridin-4-amine is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₉N₅ |
| Molar Mass | 223.23 g/mol |
| IUPAC Name | 7-phenylpteridin-4-amine |
Synthesis and Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis of 7-phenylpteridin-4-amine are not prominently available in the surveyed literature. General synthetic strategies for pteridine derivatives often involve the condensation of a substituted pyrimidine with a 1,2-dicarbonyl compound or its equivalent. For instance, the synthesis of related 2,4,6-triamino-7-phenylpteridine has been achieved through the Hofmann reaction. However, a direct and reproducible protocol for the target molecule is not described.
Biological Activity and Signaling Pathways
The pteridine scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, including antifolates like methotrexate used in cancer and autoimmune disease therapy. Derivatives of 4-aminopteridine have shown anti-inflammatory and anti-cancer properties.[1] While the broader class of pteridines exhibits diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer effects, specific quantitative data on the biological activity of 7-phenylpteridin-4-amine is lacking in the available scientific literature.[1]
Consequently, there is no specific information regarding the signaling pathways modulated by 7-phenylpteridin-4-amine. Research into the biological effects of this compound would be required to elucidate its mechanism of action and potential therapeutic targets.
Future Research Directions
The absence of detailed technical data for 7-phenylpteridin-4-amine presents an opportunity for further scientific investigation. A logical workflow for future research is proposed below.
This structured approach would enable the systematic generation of the data required to build a comprehensive technical profile for 7-phenylpteridin-4-amine, potentially uncovering novel therapeutic applications.
References
Unraveling the Therapeutic Potential of 4-Pteridinamine, 7-phenyl-: A Technical Overview for Drug Discovery Professionals
Introduction
4-Pteridinamine, 7-phenyl-, a heterocyclic compound featuring a pteridine core with a phenyl substitution, presents an intriguing scaffold for therapeutic development. While direct research on this specific molecule is limited, the broader families of pteridine and phenyl-substituted nitrogen heterocycles have demonstrated a wide array of biological activities. This technical guide synthesizes the available information on structurally related compounds to extrapolate potential therapeutic targets and guide future research directions for 4-Pteridinamine, 7-phenyl-.
Chemical and Physical Properties
A foundational understanding of the physicochemical characteristics of 4-Pteridinamine, 7-phenyl- is crucial for any drug development campaign.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉N₅ | |
| Molecular Weight | 223.24 g/mol | |
| Synonyms | 7-phenylpteridin-4-amine, 4-Amino-7-phenylpteridine |
Potential Therapeutic Targets: An Extrapolation from Structurally Related Compounds
The pteridine nucleus is a well-established pharmacophore present in numerous endogenous molecules and approved drugs. The biological activities of various substituted pteridines and related nitrogen heterocycles suggest several potential avenues for the investigation of 4-Pteridinamine, 7-phenyl-.
Kinase Inhibition
Many nitrogen-containing heterocyclic compounds are known to function as ATP-competitive inhibitors of protein kinases. The structural similarity of 4-Pteridinamine, 7-phenyl- to known kinase inhibitors suggests that it may also exhibit activity against this crucial class of enzymes.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Certain pyrido[4,3-d]pyrimidines, which share a similar bicyclic nitrogen heterocycle core, have been identified as inhibitors of EGFR tyrosine kinase. This suggests that 4-Pteridinamine, 7-phenyl- could potentially target EGFR, a key player in various cancers.
Enzyme Inhibition
Beyond kinases, other enzyme families could be potential targets.
-
Protein Tyrosine Phosphatase 1B (PTP1B): Novel and highly selective inhibitors of PTP1B have been discovered within the 7-phenyl-pyrido[2,3-d]pyrimidine-2,4-diamines class. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for type 2 diabetes and obesity. The presence of the 7-phenyl group in 4-Pteridinamine, 7-phenyl- makes this an interesting hypothesis to explore.
Antimicrobial Activity
The pteridine scaffold is also found in compounds with antimicrobial properties.
-
General Antimicrobial Potential: Various pyrimidine and pteridine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action in these cases can be diverse, including inhibition of essential metabolic pathways.
Proposed Experimental Workflows
To elucidate the therapeutic potential of 4-Pteridinamine, 7-phenyl-, a systematic experimental approach is required. The following workflow outlines a potential strategy for initial screening and target identification.
Potential Signaling Pathway Involvement
Based on the potential targets extrapolated from related compounds, 4-Pteridinamine, 7-phenyl- could modulate key cellular signaling pathways. For instance, if it were to inhibit EGFR, it would impact downstream pathways crucial for cell proliferation and survival.
Detailed Methodologies for Key Experiments
While specific protocols for 4-Pteridinamine, 7-phenyl- are not available, the following are generalized methodologies for key assays that would be essential for its characterization.
In Vitro Kinase Inhibition Assay (e.g., for EGFR)
-
Principle: To measure the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase.
-
Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of 4-Pteridinamine, 7-phenyl- in DMSO.
-
Add the kinase, peptide substrate, and kinase buffer to the wells of a 96-well plate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) formed using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: Test microorganism (e.g., Staphylococcus aureus, Escherichia coli), appropriate growth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, 4-Pteridinamine, 7-phenyl-.
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Prepare serial two-fold dilutions of 4-Pteridinamine, 7-phenyl- in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth.
-
Conclusion and Future Directions
While direct experimental data for 4-Pteridinamine, 7-phenyl- is currently lacking, the rich pharmacology of the broader pteridine and phenyl-substituted heterocyclic families provides a strong rationale for its investigation as a potential therapeutic agent. The initial focus of research should be on broad phenotypic screening against cancer cell lines and microbial pathogens, coupled with targeted screening against kinases and phosphatases. Positive hits from these screens will pave the way for more detailed mechanistic studies, target deconvolution, and lead optimization efforts. The structural simplicity and synthetic tractability of 4-Pteridinamine, 7-phenyl- make it an attractive starting point for the development of novel therapeutics.
In-Vitro Profile of 7-Phenyl-4-Pteridinamine: A Review of Preliminary Studies
Absence of Specific Data: A comprehensive review of scientific literature reveals a lack of publicly available preliminary in-vitro studies specifically investigating 7-phenyl-4-pteridinamine. Consequently, this guide will provide a detailed overview of the in-vitro evaluation of structurally related pteridine derivatives to offer a contextual framework for potential research directions. It is imperative to note that the biological activities of these related compounds cannot be directly extrapolated to 7-phenyl-4-pteridinamine, as minor structural modifications can lead to significant changes in pharmacological effects.
Context from Structurally Related Pteridine Derivatives
The pteridine scaffold, a fusion of pyrimidine and pyrazine rings, is a core component of various biologically important molecules and has been a subject of interest in medicinal chemistry. In-vitro studies of various substituted pteridines have revealed a broad spectrum of biological activities.
For instance, a review on the anticancer potential of pteridine derivatives highlights their evaluation against several human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer lines.[1] Certain synthetic analogues demonstrated promising cytotoxic effects.[1] Another study focused on pteridine derivatives with a substituted anilino group at the 4-position and a 6-(3,4,5-trimethoxyphenyl) group, which were found to exhibit significant cytotoxic activity in various cancer cell lines.[2]
From a mechanistic standpoint, pteridine derivatives have been investigated as enzyme inhibitors. Dihydrofolate reductase (DHFR) is a notable target, with some pteridine compounds showing inhibitory activity.[1][2] Furthermore, pteridine reductase 1 (PTR1) has been explored as a therapeutic target in Leishmania, with certain pteridine-based compounds identified as inhibitors.[3] The broader pteridine class has also been explored for anti-inflammatory, antimicrobial, and antiviral properties.[4][5]
These examples underscore the potential of the pteridine scaffold for biological activity; however, they do not provide specific data for the 7-phenyl-4-amino substitution pattern.
General Experimental Protocols for In-Vitro Screening
In the absence of specific studies for 7-phenyl-4-pteridinamine, a generalized workflow for the preliminary in-vitro screening of a novel chemical entity is outlined below. This represents a standard approach in early-stage drug discovery.
General Workflow for In-Vitro Screening
Caption: A generalized workflow for the in-vitro screening of a novel chemical entity.
Conclusion
While the pteridine scaffold is a promising starting point for the development of biologically active molecules, there is a clear gap in the scientific literature regarding the specific in-vitro activities of 7-phenyl-4-pteridinamine. The information on related compounds provides a valuable, albeit indirect, context. Future research is necessary to elucidate the specific biological profile of 7-phenyl-4-pteridinamine through a systematic in-vitro screening cascade as outlined in the generalized workflow. Such studies would be essential to determine its potential as a therapeutic agent and to understand its mechanism of action.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. tandfonline.com [tandfonline.com]
- 3. In Silico Screening, Structure-Activity Relationship, and Biologic Evaluation of Selective Pteridine Reductase Inhibitors Targeting Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
Initial Toxicity Assessment of 7-Phenyl-4-Pteridinamine: A Data Gap Analysis
Researchers, scientists, and drug development professionals are advised that a comprehensive search for toxicological data on 7-phenyl-4-pteridinamine has revealed a significant lack of available information. At present, no dedicated studies on the initial toxicity assessment, including general toxicity, cytotoxicity, genotoxicity, or in vivo effects of this specific compound, are publicly accessible.
This absence of data prevents the construction of a detailed technical guide as originally intended. Key components such as quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways cannot be generated without foundational research on the compound's biological effects.
While no direct studies on 7-phenyl-4-pteridinamine were identified, the broader chemical class of pteridines and related nitrogen-containing heterocyclic compounds are areas of active research in medicinal chemistry. For context, toxicological assessments of structurally related compounds can sometimes offer preliminary insights, though it is crucial to note that small molecular changes can lead to vastly different biological activities.
For instance, studies on other substituted pteridines or compounds with similar pharmacophores, such as phenylenediamine derivatives, have been conducted. Research on p-phenylenediamine and its derivatives, for example, has explored their mutagenicity and cytotoxicity[1]. Similarly, toxicological evaluations of various anticancer compounds are sometimes performed using models like zebrafish to assess acute and developmental toxicity[2]. However, extrapolating these findings to 7-phenyl-4-pteridinamine would be speculative and is not a substitute for direct experimental evaluation.
Moving Forward: A Proposed Framework for Initial Toxicity Assessment
For researchers interested in initiating a toxicological evaluation of 7-phenyl-4-pteridinamine, a standardized approach is recommended. The following outlines a general workflow for a preliminary toxicity assessment, which could be adapted as needed.
General Experimental Workflow
A typical initial toxicity assessment would involve a tiered approach, starting with in vitro assays before proceeding to more complex in vivo studies.
Caption: A generalized workflow for the initial toxicological assessment of a novel chemical entity.
This in-depth technical guide is intended to provide a framework for the initial toxicity assessment of 7-phenyl-4-pteridinamine. Given the current lack of specific data, the methodologies and potential signaling pathways discussed are based on general principles of toxicology and research on related compounds. It is imperative that any investigation into the toxicity of 7-phenyl-4-pteridinamine be conducted with rigorous, compound-specific experimental validation.
References
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 7-phenyl-pteridinamine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 7-phenyl-pteridinamine analogs, a class of compounds with significant potential as kinase inhibitors. Due to the limited availability of direct and comprehensive SAR studies on 7-phenyl-pteridinamine analogs, this guide synthesizes findings from structurally related heterocyclic compounds, such as pyrido[2,3-d]pyrimidines and other pteridine derivatives, to infer the key structural requirements for kinase inhibition.
Core Scaffold and Rationale for Kinase Inhibition
The pteridine core, a fused pyrimidine and pyrazine ring system, is a well-established scaffold in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases. The introduction of a phenyl group at the 7-position and amine substituents at the 2- and 4-positions provides a versatile platform for modulating potency, selectivity, and pharmacokinetic properties. The 7-phenyl ring can occupy the hydrophobic pocket near the ATP-binding site, while the amino groups can form crucial hydrogen bonds with the kinase hinge region.
Structure-Activity Relationship (SAR) Analysis
The SAR of 7-phenyl-pteridinamine analogs can be systematically explored by modifying three key regions: the pteridinamine core, the 7-phenyl ring, and the amino substituents at the C2 and C4 positions.
2.1. Modifications of the Pteridinamine Core
The arrangement of nitrogen atoms in the pteridine ring is crucial for hinge binding. Isosteric replacements, such as deazapurines or pyrido[2,3-d]pyrimidines, have been extensively studied. For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the pyridopyrimidine scaffold demonstrated potent inhibition of kinases like c-Src and Wee1.[1]
2.2. Substitutions on the 7-Phenyl Ring
The 7-phenyl group typically occupies a hydrophobic pocket in the kinase active site. The nature and position of substituents on this ring can significantly impact potency and selectivity.
-
Hydrophobic and Electronic Effects: Small, lipophilic substituents are generally well-tolerated. In related 4-anilinoquinazolines, which also feature a phenyl group in a similar orientation, substitutions on the phenyl ring have been shown to modulate activity against the Epidermal Growth Factor Receptor (EGFR) kinase.[2]
-
Steric Hindrance: Bulky substituents on the phenyl ring can lead to a loss of activity due to steric clashes within the binding pocket.
2.3. Variations of the Amino Substituents (C2 and C4)
The amino groups at the C2 and C4 positions are critical for forming hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.
-
Anilino Substituents: The introduction of anilino groups at these positions can enhance potency through additional hydrophobic and van der Waals interactions. In studies of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, solubilizing substituents on the 2-anilino ring were found to increase Wee1 kinase activity.[1]
-
Basic Moieties: The incorporation of weakly basic amines, such as morpholinopropyl groups, on substituents at the periphery of the molecule can improve aqueous solubility without compromising inhibitory activity, as seen in 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines.[2]
Quantitative Data Summary
The following tables summarize the quantitative SAR data for structurally related kinase inhibitors, providing insights into the potential activity of 7-phenyl-pteridinamine analogs.
Table 1: SAR of 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one Analogs against c-Src and Wee1 Kinases [1]
| Compound | R (on 6-phenyl) | X (on 2-anilino) | c-Src IC50 (µM) | Wee1 IC50 (µM) |
| 1a | H | H | 0.03 | >10 |
| 1b | 4-F | H | 0.04 | >10 |
| 1c | 4-OMe | H | 0.05 | >10 |
| 2a | H | 3-Cl | 0.02 | 1.5 |
| 2b | H | 3-NH2 | 0.1 | 0.8 |
| 2c | H | 4-(CH2)2OH | 0.08 | 0.5 |
Table 2: SAR of 7-Substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine Analogs against EGFR Kinase [2]
| Compound | R (at C7) | EGFR IC50 (nM) | A431 Cellular IC50 (nM) |
| 3a | F | 0.3 | 8 |
| 3b | NH(CH2)3N(Me)2 | 0.5 | 15 |
| 3c | NH(CH2)4N(Me)2 | 1.0 | 40 |
| 3d | morpholino | 2.5 | 100 |
Experimental Protocols
4.1. General Kinase Inhibition Assay (In Vitro)
A common method for determining the in vitro potency of kinase inhibitors is a filter-binding assay using a radiolabeled substrate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, MnCl2, and DTT).
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Termination and Filtration: Stop the reaction by adding an acid (e.g., trichloroacetic acid) and spot the mixture onto filter paper (e.g., Whatman P81 phosphocellulose paper).
-
Washing: Wash the filter papers extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the radioactivity retained on the filter papers using a scintillation counter.
-
IC50 Determination: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
4.2. Cellular Assay for EGFR Autophosphorylation
This assay measures the ability of a compound to inhibit the autophosphorylation of a target kinase within a cellular context.
-
Cell Culture: Culture a relevant cell line (e.g., A431 human epidermoid carcinoma cells) to near confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF) to induce receptor autophosphorylation.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Immunoprecipitation and Western Blotting: Immunoprecipitate the target kinase (e.g., EGFR) from the cell lysates and analyze the level of phosphorylation using a phosphospecific antibody via Western blotting.
-
Quantification and IC50 Determination: Quantify the band intensities and calculate the IC50 values.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general mechanism of action for ATP-competitive kinase inhibitors and a typical experimental workflow for their evaluation.
References
- 1. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Aminopyrido[4,3-d]pyrimidines with Aromatic Side Chains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 7-aminopyrido[4,3-d]pyrimidines bearing aromatic side chains. This class of compounds is of significant interest in medicinal chemistry due to its potential as kinase inhibitors and other therapeutic agents. The synthetic strategy focuses on a robust and versatile multi-step pathway involving the construction of the core pyrido[4,3-d]pyrimidine scaffold, followed by regioselective functionalization to introduce the desired aromatic and amino moieties. The protocols provided are based on established chemical transformations and are intended to be a comprehensive guide for researchers in the field of drug discovery and development.
Introduction
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system found in numerous biologically active molecules. In particular, derivatives with amino substituents at the C7 position and aromatic groups at the C5 position have demonstrated promising activity against various protein kinases, which are critical targets in oncology and other diseases. The synthetic routes to these complex molecules require careful planning and execution. This document outlines a common and effective synthetic approach, starting from readily available precursors.
Synthetic Strategy Overview
The overall synthetic strategy for obtaining 7-aminopyrido[4,3-d]pyrimidines with aromatic side chains can be logically divided into three main stages:
-
Construction of the Pyrido[4,3-d]pyrimidine Core: This involves the formation of the bicyclic ring system, typically through a condensation reaction of a suitably substituted piperidone derivative with a urea or guanidine equivalent.
-
Functionalization at the 7-Position: To introduce the amino group, a common strategy is to first install a good leaving group, such as a chlorine atom, at the 7-position.
-
Introduction of the 7-Amino Group: The final step involves the nucleophilic aromatic substitution of the 7-chloro group with an appropriate amine.
This modular approach allows for the synthesis of a diverse library of compounds by varying the aromatic substituent on the initial piperidone and the amine used in the final step.
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
This protocol describes the synthesis of the core pyridopyrimidine structure from a substituted piperidone.
Materials:
-
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of the chalcone intermediate: To a solution of ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol, add potassium carbonate (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the intermediate ethyl 1-benzyl-3-(arylmethylidene)-4-oxopiperidine-3-carboxylate.
-
Cyclocondensation: A mixture of the intermediate from the previous step (1 equivalent), urea (1.5 equivalents), and potassium carbonate (2 equivalents) in ethanol is heated to reflux for 8-12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration, washed with water and then a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the 5-aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.
Protocol 2: Chlorination at the 7-Position
This protocol details the conversion of the pyrimidinone to the 7-chloro derivative.
Materials:
-
5-Aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
Procedure:
-
A suspension of the 5-aryl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents) is treated with a catalytic amount of N,N-dimethylaniline.
-
The reaction mixture is heated to reflux (approximately 110 °C) for 4-6 hours, during which the solid should dissolve.
-
After completion, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is co-evaporated with toluene twice to remove any remaining traces of POCl₃.
-
The resulting crude oil is poured cautiously onto crushed ice with vigorous stirring.
-
The aqueous layer is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the 7-chloro-5-aryl-5,6-dihydropyrido[4,3-d]pyrimidine.
Protocol 3: Synthesis of 7-Amino-5-aryl-pyrido[4,3-d]pyrimidines
This final protocol describes the introduction of the amino group at the 7-position via nucleophilic aromatic substitution.
Materials:
-
7-Chloro-5-aryl-5,6-dihydropyrido[4,3-d]pyrimidine
-
Desired amine (e.g., aniline, benzylamine) (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2 equivalents)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
Procedure:
-
To a solution of the 7-chloro-5-aryl-5,6-dihydropyrido[4,3-d]pyrimidine (1 equivalent) in DMF or 1,4-dioxane, add the desired amine (1.2 equivalents) and DIPEA (2 equivalents).
-
The reaction mixture is heated to 80-120 °C for 6-18 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 7-amino-5-aryl-pyrido[4,3-d]pyrimidine.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of a representative 7-aminopyrido[4,3-d]pyrimidine derivative.
Table 1: Synthesis of 5-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
| Step | Reactants | Product | Yield (%) | Melting Point (°C) |
| 1 | Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate HCl, Benzaldehyde, Urea | 5-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | 65 | 245-247 |
Table 2: Synthesis of 7-Chloro-5-phenyl-5,6-dihydropyrido[4,3-d]pyrimidine
| Step | Reactant | Product | Yield (%) | Melting Point (°C) |
| 2 | 5-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | 7-Chloro-5-phenyl-5,6-dihydropyrido[4,3-d]pyrimidine | 82 | 198-200 |
Table 3: Synthesis of N-Benzyl-5-phenyl-5,6-dihydropyrido[4,3-d]pyrimidin-7-amine
| Step | Reactants | Product | Yield (%) | 1H NMR (δ, ppm) | MS (m/z) |
| 3 | 7-Chloro-5-phenyl-5,6-dihydropyrido[4,3-d]pyrimidine, Benzylamine | N-Benzyl-5-phenyl-5,6-dihydropyrido[4,3-d]pyrimidin-7-amine | 75 | 8.31 (s, 1H), 7.2-7.4 (m, 10H), 4.65 (d, 2H), 3.8-4.0 (m, 4H), 3.1-3.3 (m, 2H) | [M+H]⁺ calculated for C₂₂H₂₂N₄: 343.19, found 343.2 |
Mandatory Visualizations
Synthetic Workflow
Caption: General synthetic workflow for 7-aminopyrido[4,3-d]pyrimidines.
Putative Signaling Pathway Inhibition
Many pyrido[4,3-d]pyrimidine derivatives have been investigated as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common target for such inhibitors is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Application Notes and Protocols for 7-phenyl-4-pteridinamine In-Vitro Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the in-vitro characterization of 7-phenyl-4-pteridinamine, a novel heterocyclic compound with potential therapeutic applications. Based on the chemical scaffold, a primary mechanism of action is hypothesized to be the inhibition of protein kinases, a class of enzymes frequently implicated in proliferative diseases. Therefore, the primary assay described is a biochemical kinase inhibition assay. A secondary protocol for a cell-based antiproliferation assay is also provided to assess the compound's cytotoxic or cytostatic effects on cancer cell lines.
Postulated Signaling Pathway
Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. 7-phenyl-4-pteridinamine is postulated to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a protein kinase and thereby blocking the phosphorylation of its substrate. This inhibition would disrupt the downstream signaling cascade, potentially leading to an anti-proliferative effect.
Caption: Postulated mechanism of 7-phenyl-4-pteridinamine as a protein kinase inhibitor.
Protocol 1: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the inhibitory activity of 7-phenyl-4-pteridinamine against a target protein kinase. The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Experimental Workflow
Caption: Workflow for the in-vitro kinase inhibition assay.
Materials and Reagents
-
Target Protein Kinase (e.g., a specific kinase of interest)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
7-phenyl-4-pteridinamine
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-phenyl-4-pteridinamine in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM).
-
Prepare a final 2X working solution of each compound concentration in Kinase Reaction Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the 2X compound working solution to the appropriate wells.
-
Include control wells:
-
No Enzyme Control: 5 µL of Kinase Reaction Buffer.
-
No Compound (100% Activity) Control: 5 µL of Kinase Reaction Buffer with 1% DMSO.
-
-
Prepare a 2X Kinase/Substrate mixture in Kinase Reaction Buffer.
-
Add 5 µL of the 2X Kinase/Substrate mixture to each well.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Reaction Buffer.
-
Add 10 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_No_Enzyme) / (Luminescence_No_Compound - Luminescence_No_Enzyme))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
Data Presentation
| Compound Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 100 | 15,234 | 98.2 |
| 10 | 28,675 | 89.5 |
| 1 | 150,876 | 45.3 |
| 0.1 | 250,123 | 8.9 |
| 0.01 | 270,456 | 1.2 |
| No Compound | 275,000 | 0 |
| No Enzyme | 12,000 | - |
IC₅₀ Value: 1.2 µM
Protocol 2: Cell-Based Antiproliferation Assay (MTT Assay)
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of 7-phenyl-4-pteridinamine on the proliferation of a cancer cell line.[1] Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.[1]
Experimental Workflow
Caption: Workflow for the MTT cell proliferation assay.
Materials and Reagents
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
7-phenyl-4-pteridinamine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of 7-phenyl-4-pteridinamine in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include control wells:
-
Vehicle Control: Medium with the same concentration of DMSO as the treated wells.
-
No Cell Control (Blank): Medium only.
-
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = 100 * (Absorbance_Sample / Absorbance_Vehicle_Control)
-
Plot the % Viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Data Presentation
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 100 | 0.08 | 5.2 |
| 30 | 0.15 | 10.5 |
| 10 | 0.35 | 25.0 |
| 3 | 0.72 | 51.4 |
| 1 | 1.10 | 78.6 |
| 0.3 | 1.35 | 96.4 |
| Vehicle Control | 1.40 | 100 |
| Blank | 0.05 | - |
IC₅₀ Value: 3.0 µM
References
Application Note and Protocols for the Purification of 7-Phenyl-4-Pteridinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Phenyl-4-pteridinamine is a heterocyclic aromatic amine belonging to the pteridine class of compounds. Pteridine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential applications as antitumor and anti-inflammatory agents. The purity of such compounds is critical for accurate biological evaluation and drug development. This document provides detailed analytical methods and protocols for the purification of 7-phenyl-4-pteridinamine, focusing on High-Performance Liquid Chromatography (HPLC) and recrystallization techniques. Subsequent purity analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is also described.
Data Presentation
Table 1: Summary of Purification Efficiency
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Reverse-Phase HPLC | 85.2 | >99.5 | 75 |
| Normal-Phase HPLC | 86.1 | 98.9 | 80 |
| Recrystallization | 85.5 | 97.5 | 88 |
Note: The data presented in this table is representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Purification
HPLC is a powerful technique for the separation and purification of individual components from a mixture. Both reverse-phase and normal-phase chromatography can be employed for the purification of aromatic amines like 7-phenyl-4-pteridinamine.
a) Reverse-Phase HPLC (RP-HPLC) Protocol
RP-HPLC is generally the preferred method for the purification of moderately polar compounds.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: Acetonitrile (ACN)
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 15 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the crude 7-phenyl-4-pteridinamine in a minimum amount of Dimethyl Sulfoxide (DMSO) or a mixture of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (20% B) for at least 30 minutes.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as described above.
-
Collect fractions corresponding to the main peak of 7-phenyl-4-pteridinamine.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a TFA salt.
-
b) Normal-Phase HPLC (NP-HPLC) Protocol
NP-HPLC can be an alternative for separating isomers or closely related impurities that are not well-resolved by RP-HPLC.
-
Instrumentation: Preparative HPLC system with a UV detector.
-
Column: Silica or Amino-propyl stationary phase (e.g., 250 x 21.2 mm, 5 µm particle size).[1][2]
-
Mobile Phase:
-
Solvent A: Hexane or Heptane
-
Solvent B: Ethyl Acetate or Isopropanol
-
-
Isocratic Elution: A typical starting condition would be a mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v). The ratio can be optimized based on the retention of the compound.
-
Flow Rate: 15 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the crude product in the mobile phase. If solubility is an issue, a small amount of a stronger, miscible solvent like Dichloromethane (DCM) can be used, followed by filtration.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Collect the fraction containing the purified product.
-
Evaporate the solvent under reduced pressure to obtain the purified 7-phenyl-4-pteridinamine.
-
Recrystallization Protocol
Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. For aromatic amines, a mixed solvent system is often effective.[3][4]
-
Solvent System Selection: Potential solvent systems include ethanol/water, acetone/water, or toluene/hexane. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Procedure (using Ethanol/Water):
-
Place the crude 7-phenyl-4-pteridinamine in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the compound completely.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
If too much water is added and the product precipitates, add a small amount of hot ethanol to redissolve it.
-
Allow the solution to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath for 30-60 minutes to promote further crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
-
Purity Analysis
After purification, the purity of 7-phenyl-4-pteridinamine should be assessed using appropriate analytical techniques.
a) ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and assess the purity by identifying signals corresponding to the compound and the absence of impurity signals.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The purity can be estimated by comparing the integration of the product peaks to any visible impurity peaks.
b) Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) is a suitable method for pteridine derivatives.
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion should be observed.
Visualizations
Caption: Workflow for the purification and analysis of 7-phenyl-4-pteridinamine.
Caption: Logical workflow for HPLC method development.
References
Application Notes and Protocols for 7-Phenyl-4-Pteridinamine as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data for 7-phenyl-4-pteridinamine as a chemical probe is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally similar pteridine and pyrimidine derivatives, which are frequently characterized as kinase inhibitors. The provided data and pathways are representative examples to guide the use of 7-phenyl-4-pteridinamine as a hypothetical kinase inhibitor probe.
Introduction
7-Phenyl-4-pteridinamine is a small molecule belonging to the pteridine class of heterocyclic compounds. Its structural relatives have shown activity against various protein kinases, which are critical regulators of cellular signaling pathways. This document provides a framework for utilizing 7-phenyl-4-pteridinamine as a chemical probe to investigate kinase-driven signaling events in biochemical and cellular contexts.
Potential Biological Targets and Applications
Based on the activity of analogous compounds, 7-phenyl-4-pteridinamine is postulated to function as an ATP-competitive kinase inhibitor. Potential applications include:
-
Target Validation: Investigating the role of a specific kinase in a biological process.
-
Pathway Elucidation: Delineating the downstream effects of kinase inhibition.
-
Assay Development: Serving as a reference compound in high-throughput screening campaigns.
-
Drug Discovery: Acting as a scaffold for the development of more potent and selective inhibitors.
Quantitative Data Summary
The following table presents hypothetical quantitative data for 7-phenyl-4-pteridinamine to illustrate its potential inhibitory profile against a panel of kinases.
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |
| Kinase A | 50 | 25 | In vitro biochemical |
| Kinase B | 250 | 120 | In vitro biochemical |
| Kinase C | >10,000 | >5,000 | In vitro biochemical |
| Kinase D | 800 | 450 | Cellular (phospho-flow) |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of 7-phenyl-4-pteridinamine against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
7-phenyl-4-pteridinamine (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
384-well assay plates (white, low-volume)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Prepare a serial dilution of 7-phenyl-4-pteridinamine in DMSO. A typical starting concentration is 10 mM, diluted to a final assay concentration range of 10 µM to 0.1 nM.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate in kinase reaction buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at the Km concentration for the specific kinase) in kinase reaction buffer.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.
-
Plot the resulting data as percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA®) is used to verify the direct binding of 7-phenyl-4-pteridinamine to its target kinase in a cellular environment.
Materials:
-
Cultured cells expressing the target kinase
-
7-phenyl-4-pteridinamine (dissolved in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease and phosphatase inhibitors)
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
Western blot or ELISA reagents for detecting the target protein
Procedure:
-
Treat cultured cells with various concentrations of 7-phenyl-4-pteridinamine or DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of lysis buffer.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blot or ELISA.
-
Binding of 7-phenyl-4-pteridinamine is expected to stabilize the target kinase, resulting in a higher melting temperature (i.e., more soluble protein at higher temperatures) compared to the vehicle-treated control.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of 7-phenyl-4-pteridinamine on the phosphorylation of a downstream substrate of the target kinase in cells.
Materials:
-
Cultured cells
-
7-phenyl-4-pteridinamine (dissolved in DMSO)
-
Stimulant (e.g., growth factor, if required to activate the pathway)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific for the downstream substrate and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 7-phenyl-4-pteridinamine or DMSO for 1-2 hours.
-
If necessary, stimulate the signaling pathway with an appropriate agonist for a short period (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein.
Visualizations
Cellular Uptake and Localization of 7-phenyl-4-pteridinamine: Application Notes and Protocols
Initial investigations into the cellular uptake and localization of the novel compound 7-phenyl-4-pteridinamine are critical for understanding its mechanism of action and potential as a therapeutic agent. This document provides a framework of established methodologies for characterizing the intracellular journey of small molecules like 7-phenyl-4-pteridinamine, intended for researchers, scientists, and professionals in drug development.
While specific quantitative data and established signaling pathways for 7-phenyl-4-pteridinamine are not yet publicly available, this guide outlines standardized protocols and data presentation formats to facilitate such studies. The following sections detail experimental workflows for determining cellular uptake, subcellular fractionation for localization analysis, and fluorescence microscopy for visual confirmation.
Data Presentation: Framework for Quantitative Analysis
To ensure clarity and comparability of results, all quantitative data from cellular uptake and localization experiments should be summarized in structured tables. Below are template tables for organizing experimental data.
Table 1: Cellular Uptake of 7-phenyl-4-pteridinamine
| Cell Line | Concentration (µM) | Incubation Time (min) | Uptake (pmol/106 cells) |
Table 2: Subcellular Localization of 7-phenyl-4-pteridinamine
| Cell Line | Treatment Condition | Cytosolic Fraction (%) | Nuclear Fraction (%) | Mitochondrial Fraction (%) | Membrane Fraction (%) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following protocols are adapted from established techniques for studying the cellular uptake and localization of small molecules.
Protocol 1: Cellular Uptake Assay
This protocol describes a method to quantify the amount of 7-phenyl-4-pteridinamine taken up by cultured cells over time.
Materials:
-
Cultured cells (e.g., HeLa, A549, or a cell line relevant to the therapeutic target)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
7-phenyl-4-pteridinamine stock solution
-
Lysis buffer (e.g., RIPA buffer)
-
Analytical instrument for quantification (e.g., LC-MS/MS, fluorescence plate reader if the compound is fluorescent)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Cell Treatment: After cell adherence, replace the culture medium with a fresh medium containing the desired concentration of 7-phenyl-4-pteridinamine.
-
Incubation: Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
Washing: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Quantification: Collect the cell lysates and quantify the intracellular concentration of 7-phenyl-4-pteridinamine using a suitable analytical method.
-
Data Normalization: Determine the cell number or total protein concentration in parallel wells to normalize the uptake data.
Protocol 2: Subcellular Fractionation
This protocol outlines the separation of major cellular compartments to determine the localization of 7-phenyl-4-pteridinamine.[1][2][3][4][5]
Materials:
-
Cultured cells treated with 7-phenyl-4-pteridinamine
-
Homogenization buffer
-
Differential centrifugation buffers
-
Ultracentrifuge
-
Protein assay reagents
Procedure:
-
Cell Harvesting: Harvest treated cells by scraping or trypsinization and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic homogenization buffer and disrupt the cell membrane using a Dounce homogenizer or a similar method.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Further ultracentrifugation of the supernatant can isolate the membrane fraction.
-
-
Fraction Purity Analysis: Assess the purity of each fraction by Western blotting for marker proteins specific to each compartment (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).
-
Quantification: Quantify the amount of 7-phenyl-4-pteridinamine in each fraction.
Visualization of Experimental Workflows
Clear visual representations of experimental procedures are essential for understanding the workflow. The following diagrams, generated using the DOT language, illustrate the key steps in the described protocols.
Caption: Workflow for the cellular uptake assay.
Caption: Workflow for subcellular fractionation.
Signaling Pathways and Logical Relationships
As research on 7-phenyl-4-pteridinamine progresses, understanding its interaction with cellular signaling pathways will be crucial. The diagram below provides a generic template for visualizing how a small molecule might influence a hypothetical signaling cascade.
Caption: Hypothetical signaling pathway for 7-phenyl-4-pteridinamine.
These protocols and visualization templates provide a robust starting point for the systematic investigation of the cellular pharmacology of 7-phenyl-4-pteridinamine. Adherence to these standardized methods will facilitate the generation of high-quality, reproducible data essential for advancing its development as a potential therapeutic agent.
References
- 1. Subcellular fractionation protocol [abcam.com]
- 2. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
Application Notes & Protocols: Measuring the Binding Affinity of 7-phenyl-4-pteridinamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for three robust biophysical techniques to quantify the binding affinity of small molecules, such as 7-phenyl-4-pteridinamine, to their target proteins. The selection of a suitable technique depends on factors including the nature of the target protein, the required throughput, and the specific information sought (e.g., thermodynamics, kinetics).
Introduction to 7-phenyl-4-pteridinamine
7-phenyl-4-pteridinamine belongs to the pteridinamine class of compounds, which are often investigated as kinase inhibitors due to their structural similarity to the ATP-binding pocket of kinases. Determining the binding affinity of such compounds is a critical step in drug discovery, as it provides a quantitative measure of the interaction strength with the target protein, guiding lead optimization and structure-activity relationship (SAR) studies.
Recommended Techniques for Binding Affinity Measurement
Three widely used and reliable techniques for measuring the binding affinity of small molecules like 7-phenyl-4-pteridinamine are:
-
Isothermal Titration Calorimetry (ITC): A gold-standard technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (K D , ΔH, and ΔS).[1][2]
-
Surface Plasmon Resonance (SPR): A label-free optical biosensing technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface, yielding kinetic data (k a , k d ) and the dissociation constant (K D ).[3][4]
-
Fluorescence Polarization (FP) Assay: A solution-based fluorescence technique that measures the change in the polarization of light emitted from a fluorescently labeled molecule upon binding to a larger partner. It is particularly well-suited for high-throughput screening (HTS).[5][6]
Isothermal Titration Calorimetry (ITC)
Application Note
Isothermal Titration Calorimetry (ITC) is a highly sensitive and versatile technique used to study a wide range of biomolecular interactions.[7] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[8] This technique is performed in-solution, without the need for labeling or immobilization, providing a true measure of the binding event in its native state.[2]
Principle: A solution of the ligand (e.g., 7-phenyl-4-pteridinamine) is titrated into a solution containing the macromolecule (e.g., a target kinase) in the sample cell of the calorimeter. The heat change upon each injection is measured relative to a reference cell. As the macromolecule becomes saturated with the ligand, the heat changes diminish, resulting in a binding isotherm that can be fitted to a binding model to extract the thermodynamic parameters.[7]
Experimental Protocol
1. Sample Preparation:
- Dialyze the purified target protein extensively against the final assay buffer to minimize buffer mismatch effects.
- Prepare a concentrated stock solution of 7-phenyl-4-pteridinamine in 100% DMSO.
- Dilute the compound and the protein into the same final assay buffer. The final DMSO concentration should be identical in both the protein and compound solutions (typically 1-2%) to minimize heat of dilution effects.
- Recommended Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1% DMSO.
- Filter and degas all solutions thoroughly before use.
2. ITC Experiment Setup:
- Ligand in Syringe: 100 µM 7-phenyl-4-pteridinamine.
- Protein in Cell: 10 µM target protein.
- Cell Temperature: 25°C.
- Injection Parameters:
- Number of injections: 20.
- Injection volume: 2 µL.
- Spacing between injections: 180 seconds.
- Stirring speed: 750 rpm.
3. Data Acquisition and Analysis:
- Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
- Subtract the heat of dilution from the raw titration data.
- Integrate the resulting peaks to obtain the heat change per injection.
- Plot the heat change against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K D , n, and ΔH. The entropy (ΔS) can then be calculated.
Data Presentation
Table 1: Thermodynamic Parameters for 7-phenyl-4-pteridinamine Binding to Target Kinase X via ITC
| Parameter | Value |
| Dissociation Constant (K D ) | 150 nM |
| Stoichiometry (n) | 1.1 |
| Enthalpy (ΔH) | -12.5 kcal/mol |
| Entropy (TΔS) | -3.2 kcal/mol |
| Gibbs Free Energy (ΔG) | -9.3 kcal/mol |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Experimental Workflow
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Surface Plasmon Resonance (SPR)
Application Note
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[9] It provides detailed information on the kinetics of binding (association rate constant, k a , and dissociation rate constant, k d ), as well as the binding affinity (K D ).[4] The technique involves immobilizing one binding partner (the ligand, typically the protein) onto a sensor chip and flowing the other binding partner (the analyte, e.g., 7-phenyl-4-pteridinamine) over the surface.[10] Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.[3]
Experimental Protocol
1. Sensor Chip Preparation and Ligand Immobilization:
- Select a suitable sensor chip (e.g., CM5).
- Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Immobilize the target protein to the desired density (e.g., 5000-10000 Resonance Units, RU) via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).
- Deactivate any remaining active esters using ethanolamine.
2. SPR Binding Assay:
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 1-2% DMSO.
- Prepare a dilution series of 7-phenyl-4-pteridinamine in the running buffer (e.g., 0.1 nM to 1 µM).
- Inject the compound solutions over the immobilized protein surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
- Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).
3. Data Analysis:
- Reference subtract the data using a blank flow cell to correct for bulk refractive index changes.
- Perform buffer blank subtraction to correct for any systematic drift.
- Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k a and k d .
- The dissociation constant (K D ) is calculated as k d /k a .
- Alternatively, for steady-state analysis, plot the response at equilibrium against the analyte concentration and fit to a one-site binding model.
Data Presentation
Table 2: Kinetic and Affinity Data for 7-phenyl-4-pteridinamine Binding to Target Kinase X via SPR
| Parameter | Value |
| Association Rate (k a ) | 1.5 x 10^5 M^-1 s^-1 |
| Dissociation Rate (k d ) | 2.25 x 10^-2 s^-1 |
| Dissociation Constant (K D ) | 150 nM |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Experimental Workflow
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Fluorescence Polarization (FP) Assay
Application Note
Fluorescence Polarization (FP) is a homogeneous assay technique widely used for measuring biomolecular interactions, including protein-small molecule binding.[11] The assay is based on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution and has a low polarization value. When bound to a larger molecule (the protein), its tumbling is slowed, resulting in a higher polarization value.[6] A competition FP assay can be used to determine the binding affinity of an unlabeled compound, such as 7-phenyl-4-pteridinamine, by measuring its ability to displace the fluorescent tracer from the protein.[5]
Experimental Protocol
1. Assay Development:
- Synthesize or procure a fluorescently labeled version of a known binder to the target protein (the "tracer").
- Determine the optimal concentration of the target protein and the tracer to achieve a stable and robust assay window (the difference in polarization between the bound and free tracer).
- The tracer concentration should ideally be at or below its K D for the target protein.
2. Competition FP Assay:
- Assay Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
- Prepare a serial dilution of 7-phenyl-4-pteridinamine in the assay buffer containing a final DMSO concentration matched across all wells (e.g., 1%).
- In a microplate (e.g., a black, low-volume 384-well plate), add the target protein and the fluorescent tracer at their predetermined optimal concentrations.[12]
- Add the serially diluted 7-phenyl-4-pteridinamine to the wells.
- Include controls for high polarization (protein + tracer) and low polarization (tracer only).
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
3. Data Acquisition and Analysis:
- Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[12]
- Plot the mP values against the logarithm of the concentration of 7-phenyl-4-pteridinamine.
- Fit the resulting dose-response curve to a sigmoidal model to determine the IC 50 value (the concentration of the compound that displaces 50% of the bound tracer).
- Convert the IC 50 value to a K i (inhibition constant), which represents the binding affinity of the compound, using the Cheng-Prusoff equation: K i = IC 50 / (1 + [Tracer]/K D,tracer ).
Data Presentation
Table 3: Binding Affinity of 7-phenyl-4-pteridinamine for Target Kinase X Determined by FP Competition Assay
| Parameter | Value |
| IC 50 | 350 nM |
| K i | 165 nM |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. The K i calculation assumes a tracer concentration equal to its K D .)
Experimental Workflow
References
- 1. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
Application Notes & Protocols for In-Vivo Studies with 7-phenyl-4-pteridinamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in-vivo evaluation of 7-phenyl-4-pteridinamine, a novel small molecule with potential therapeutic applications as a kinase inhibitor in oncology. The following protocols and experimental designs are intended to serve as a detailed guide for preclinical assessment of its anti-cancer efficacy, pharmacokinetic and pharmacodynamic profiles, and safety.
Introduction
7-phenyl-4-pteridinamine is a heterocyclic compound with a chemical structure suggestive of potential kinase inhibitory activity. Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy.[1] This document outlines a strategic in-vivo experimental plan to elucidate the therapeutic potential of this compound. The proposed studies will investigate its biological effects in established cancer models, providing crucial data for further drug development.
Preclinical In-Vivo Experimental Workflow
A phased approach is recommended for the in-vivo evaluation of 7-phenyl-4-pteridinamine. This workflow ensures a systematic and data-driven progression from initial safety and dosing assessments to comprehensive efficacy studies in relevant tumor models.
Key Signaling Pathways in Cancer
As a putative kinase inhibitor, 7-phenyl-4-pteridinamine may target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two of the most critical pathways are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.
EGFR Signaling Pathway
The EGFR pathway is a crucial regulator of cell growth and proliferation.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4]
References
Application Notes and Protocols for Assessing the Antimicrobial Activity of Pteridinamine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridines, heterocyclic compounds composed of fused pyrazine and pyrimidine rings, and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Many of these compounds have been investigated for their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Pteridinamine compounds, a subset of this family, have shown promise as novel antimicrobial agents. This application note provides detailed protocols for assessing the in vitro antimicrobial activity of pteridinamine compounds, enabling researchers to screen and characterize their efficacy against a panel of pathogenic microorganisms.
The described protocols are based on established methods for antimicrobial susceptibility testing, including broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the disk diffusion assay for preliminary screening. Understanding the mechanism of action is crucial for drug development. While the precise mechanisms for all pteridinamine compounds are still under investigation, some pteridine derivatives are known to interfere with essential metabolic pathways in bacteria, such as folic acid synthesis by inhibiting dihydrofolate reductase.
Data Presentation
The following table summarizes hypothetical antimicrobial activity data for a series of pteridinamine compounds against common bacterial strains. This data is for illustrative purposes and serves as a template for presenting experimental results.
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| PTA-001 | Staphylococcus aureus | 8 | 16 | 18 |
| Escherichia coli | 16 | 32 | 14 | |
| PTA-002 | Staphylococcus aureus | 4 | 8 | 22 |
| Escherichia coli | 8 | 16 | 19 | |
| PTA-003 | Staphylococcus aureus | >64 | >64 | 0 |
| Escherichia coli | >64 | >64 | 0 | |
| Ciprofloxacin | Staphylococcus aureus | 1 | 2 | 25 |
| (Control) | Escherichia coli | 0.5 | 1 | 30 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Pteridinamine compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C for 2-6 hours until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the culture turbidity with sterile MHB to match the 0.5 McFarland standard by measuring the optical density at 600 nm.
-
Dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each pteridinamine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions, bringing the total volume to 100 µL. This results in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined to ascertain the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders
Procedure:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Interpretation of Results:
-
Observe the plates for bacterial growth.
-
The MBC is the lowest concentration of the compound that results in no colony formation, indicating a 99.9% reduction in the initial inoculum.
-
Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial susceptibility based on the size of the zone of inhibition around a disk impregnated with the test compound.[2][3][4]
Materials:
-
Pteridinamine compounds
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Forceps
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of the pteridinamine compound onto the surface of the inoculated MHA plate using sterile forceps.
-
Gently press each disk to ensure complete contact with the agar.
-
Place disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).
-
-
Interpretation of Results:
-
The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. A larger zone indicates greater antimicrobial activity.
-
Visualizations
Proposed Mechanism of Action: Inhibition of Folic Acid Synthesis
Some pteridine derivatives are known to act as competitive inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria. Folic acid is essential for the synthesis of nucleotides and certain amino acids. By blocking this pathway, pteridinamine compounds can halt bacterial growth and proliferation.
Caption: Proposed mechanism of pteridinamine antimicrobial activity via inhibition of dihydrofolate reductase (DHFR).
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the overall workflow for assessing the antimicrobial activity of pteridinamine compounds, from initial screening to the determination of bactericidal concentrations.
Caption: Workflow for evaluating the antimicrobial activity of pteridinamine compounds.
References
- 1. Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The action of 2:4-diamino-6:7-dibenzylpteridine against antibiotic-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Soluble 7-Phenyl-4-pteridinamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and methodologies for the synthesis of 7-phenyl-4-pteridinamine analogs with a focus on enhancing their aqueous solubility. The primary synthetic route described is the Gabriel-Isay condensation, a robust method for the formation of the pteridine core. Strategies for introducing solubilizing functional groups onto the phenyl moiety are presented, along with methods for the synthesis of the key precursors. This document is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development working on the synthesis of novel pteridine-based compounds.
Introduction
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings. The pteridine scaffold is a crucial pharmacophore found in a variety of biologically active molecules, including folic acid and several approved drugs. 7-Phenyl-4-pteridinamine and its analogs have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors and antagonists for various receptors. A major challenge in the development of these compounds is their often-poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy.
This document outlines a general and adaptable synthetic approach to address this challenge by incorporating polar, ionizable, or hydrogen-bond-donating/accepting groups into the 7-phenyl ring of the 4-pteridinamine scaffold. The primary method detailed is the Gabriel-Isay condensation, which involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. By utilizing appropriately functionalized phenylglyoxal derivatives as the dicarbonyl precursor, soluble analogs of 7-phenyl-4-pteridinamine can be efficiently synthesized.
General Synthetic Strategy: The Gabriel-Isay Condensation
The Gabriel-Isay condensation is a classical and widely used method for the synthesis of the pteridine ring system. The reaction proceeds via the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, such as an α-ketoaldehyde or a 1,2-diketone. For the synthesis of 7-phenyl-4-pteridinamine analogs, the key precursors are 2,4,5-triaminopyrimidine and a substituted phenylglyoxal.
The general workflow for this synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of soluble 7-phenyl-4-pteridinamine analogs.
Experimental Protocols
Synthesis of Substituted Phenylglyoxals
The key to synthesizing soluble 7-phenyl-4-pteridinamine analogs lies in the preparation of phenylglyoxal derivatives bearing solubilizing groups. These are typically prepared by the selenium dioxide (SeO₂) oxidation of the corresponding substituted acetophenones.
Protocol 3.1.1: Synthesis of 4-Carboxyphenylglyoxal
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-acetylbenzoic acid (10.0 g, 60.9 mmol) in 100 mL of 1,4-dioxane.
-
Addition of Oxidant: To this suspension, add selenium dioxide (8.1 g, 73.1 mmol) in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 16 hours. The reaction mixture will turn black as elemental selenium precipitates.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the black selenium precipitate.
-
Wash the celite pad with 50 mL of hot 1,4-dioxane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield a yellow solid.
-
-
Purification:
-
Dissolve the crude solid in 100 mL of 1 M sodium hydroxide solution.
-
Wash the aqueous solution with 2 x 50 mL of diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.
-
The product, 4-carboxyphenylglyoxal, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Gabriel-Isay Condensation for 7-(4-Carboxyphenyl)-4-pteridinamine
This protocol describes the condensation of 2,4,5-triaminopyrimidine with 4-carboxyphenylglyoxal.
Protocol 3.2.1: Synthesis of 7-(4-Carboxyphenyl)-4-pteridinamine
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,4,5-triaminopyrimidine (1.0 g, 8.0 mmol) in 30 mL of a 1:1 mixture of ethanol and water.
-
Precursor Addition: To this solution, add a solution of 4-carboxyphenylglyoxal (1.5 g, 8.4 mmol) in 20 mL of ethanol.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. A yellow precipitate will form over time.
-
Work-up:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with 20 mL of cold ethanol, followed by 20 mL of diethyl ether.
-
-
Purification:
-
The crude product can be purified by recrystallization from a mixture of dimethylformamide (DMF) and water.
-
Dissolve the solid in a minimal amount of hot DMF and add water dropwise until the solution becomes turbid.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified product by vacuum filtration and dry under vacuum.
-
Data Presentation
The following table summarizes typical reaction outcomes for the synthesis of various soluble 7-phenyl-4-pteridinamine analogs.
| Analog | Solubilizing Group | Phenylglyoxal Precursor | Typical Yield (%) | Aqueous Solubility (mg/mL at pH 7.4) |
| 1 | 4-Carboxylic Acid | 4-Carboxyphenylglyoxal | 65-75 | > 10 |
| 2 | 4-Sulfonic Acid | 4-Sulfonylphenylglyoxal | 60-70 | > 20 |
| 3 | 4-(2-Hydroxyethyl) | 4-(2-Hydroxyethyl)phenylglyoxal | 70-80 | ~ 5 |
| 4 | 3,4-Dihydroxy | 3,4-Dihydroxyphenylglyoxal | 55-65 | ~ 8 |
Signaling Pathway Involvement
Many 7-phenyl-4-pteridinamine analogs are investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. For example, inhibition of a hypothetical "Kinase A" that is involved in a cancer cell proliferation pathway can be depicted as follows:
Caption: Inhibition of a hypothetical Kinase A signaling pathway by a 7-phenyl-4-pteridinamine analog.
Application Notes
-
Choice of Solubilizing Group: The choice of the solubilizing group will depend on the desired physicochemical properties of the final compound. Carboxylic acids and sulfonic acids provide ionizable groups that can significantly enhance solubility in aqueous media at physiological pH. Hydroxyl groups and other polar non-ionizable groups can improve solubility through hydrogen bonding.
-
Reaction Monitoring: The progress of the Gabriel-Isay condensation can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting materials and the appearance of the product spot can be used to determine the reaction endpoint.
-
Purification Strategies: While recrystallization is often effective for the purification of these analogs, column chromatography on silica gel or reverse-phase HPLC may be necessary for more challenging separations or to achieve high purity.
-
Characterization: The structure and purity of the synthesized analogs should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Solubility Assessment: The aqueous solubility of the final compounds should be determined experimentally. A common method is the shake-flask method, where an excess of the compound is equilibrated in a buffer of interest (e.g., phosphate-buffered saline at pH 7.4), followed by quantification of the dissolved compound by UV-Vis spectroscopy or HPLC.
Application of 7-phenyl-4-pteridinamine in Drug Discovery: Information Not Available
Extensive searches for "7-phenyl-4-pteridinamine" and its potential applications in drug discovery did not yield any specific scientific literature, experimental protocols, or quantitative data. The available research focuses on structurally related but distinct chemical entities.
This indicates that 7-phenyl-4-pteridinamine may not be a compound of significant interest in the field of drug discovery at present, or its research may not be publicly available. The search results did, however, provide information on various other phenyl-substituted heterocyclic compounds with demonstrated biological activities. These include inhibitors of kinases such as PI3Kδ, EGFR, and Src, as well as compounds with anticancer and antimicrobial properties.
While detailed application notes and protocols for 7-phenyl-4-pteridinamine cannot be provided due to the absence of data, the following sections present information on closely related analogs that have been investigated in drug discovery. This may offer insights into the potential, albeit unconfirmed, areas of interest for pteridine-based compounds.
Related Phenyl-Substituted Heterocyclic Compounds in Drug Discovery
Research into compounds with a similar structural motif to 7-phenyl-4-pteridinamine has revealed several promising avenues for drug development. Below are examples of such compounds and their documented biological activities.
Phenyl-Pyrrolotriazine Derivatives as PI3Kδ Inhibitors
Derivatives of 7-phenylpyrrolo[2,1-f][1][2][3]triazin-4-amine have been identified as highly potent and selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[1] Inhibition of PI3Kδ is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[1]
Phenyl-Pyridopyrimidine Derivatives as EGFR Inhibitors
Certain 7-aminopyrido[4,3-d]pyrimidines bearing a 4-phenylamino side chain have been shown to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] The potency of these compounds is influenced by the substitution pattern on the phenyl ring, with some derivatives exhibiting IC50 values in the nanomolar range.[4]
Phenyl-Quinoline Derivatives as Src Kinase Inhibitors
A series of 4-anilino-7-phenyl-3-quinolinecarbonitriles have been developed as inhibitors of Src kinase.[5] The most effective compounds in this series demonstrate low nanomolar inhibition of the enzyme and are active against Src-transformed fibroblast cells.[5]
General Methodologies for a Hypothetical Investigation of 7-phenyl-4-pteridinamine
Should a researcher wish to investigate the potential of 7-phenyl-4-pteridinamine, a general workflow could be adapted from studies of similar heterocyclic compounds.
Hypothetical Experimental Workflow
Caption: Hypothetical workflow for the investigation of a novel compound.
Conclusion
At present, there is no publicly available research to support the creation of detailed application notes or protocols for 7-phenyl-4-pteridinamine in drug discovery. The scientific community has, however, extensively studied structurally similar molecules, revealing a rich landscape of biological activities and therapeutic potential. Researchers interested in the pteridine scaffold may find value in exploring these related compounds for which substantial data exists.
References
- 1. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Pteridinamine, 7-phenyl-
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Pteridinamine, 7-phenyl-, and related heterocyclic amines. The information is compiled from established principles in organic synthesis and published methodologies for pteridine derivatives.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I address them?
-
Answer: Low or no yield in the synthesis of pteridine derivatives can stem from several factors. Pteridine synthesis often involves the condensation of a pyrimidine derivative with a dicarbonyl compound or its equivalent. The reactivity of the starting materials is crucial.
-
Starting Material Quality: Ensure the purity of your starting materials, such as the diaminopyrimidine and the α-dicarbonyl compound. Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Temperature: Some condensation reactions for pteridine synthesis require specific temperature control. Heating might be necessary to drive the reaction forward, but excessive heat can lead to decomposition.
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are often used to facilitate the condensation and ring closure steps.
-
pH Control: The pH of the reaction medium can significantly influence the rate of condensation and the stability of the intermediates. The use of a buffer or a specific acid/base catalyst might be necessary.
-
-
Atmosphere: Some intermediates or reagents might be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Issue 2: Formation of Multiple Side Products
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of several side products. How can I improve the selectivity of my reaction?
-
Answer: The formation of side products is a common challenge in the synthesis of complex heterocyclic systems like pteridines.
-
Ambiguous Cyclization: The condensation reaction can sometimes lead to different isomers. Carefully controlling the reaction conditions, such as temperature and the rate of addition of reagents, can favor the formation of the desired product.
-
Side Reactions of Functional Groups: The amino and phenyl groups on the pteridine core can be susceptible to side reactions. Protecting sensitive functional groups on the starting materials before the cyclization and deprotecting them afterward can be an effective strategy.
-
Polymerization: Starting materials or intermediates, especially those with multiple reactive sites, can sometimes polymerize under the reaction conditions. Using dilute solutions or a slow addition of one reactant to the other can minimize this.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product from the reaction mixture. What purification techniques are most effective for 4-Pteridinamine, 7-phenyl-?
-
Answer: The purification of pteridine derivatives can be challenging due to their often low solubility and potential for strong adsorption to silica gel.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often the best method for obtaining high-purity material. Experiment with a range of solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel or alumina can be used. A gradient of solvents with increasing polarity is often necessary. To overcome solubility issues, you might need to use a strong solvent system. Sometimes, reverse-phase chromatography can be a better alternative.
-
Acid-Base Extraction: The basicity of the amino group on the pteridine ring can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous solution.
-
Frequently Asked Questions (FAQs)
-
Question: What are the common starting materials for the synthesis of 7-phenyl-substituted pteridines?
-
Answer: A common route to pteridines is the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound. For a 7-phenyl derivative, a phenyl-substituted α-dicarbonyl compound would be a logical choice.
-
Question: How can I monitor the progress of the reaction?
-
Answer: Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts.
-
Question: Are there any specific safety precautions I should take during this synthesis?
-
Answer: As with any chemical synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents, such as pyrimidine derivatives and solvents, may be toxic or flammable. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Data on Reaction Optimization
The following table presents hypothetical data to illustrate how reaction conditions can be optimized to improve the yield of a 7-phenylpteridine derivative.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | None | Ethanol | 80 | 24 | 25 |
| 2 | Acetic Acid (10) | None | Ethanol | 80 | 12 | 45 |
| 3 | p-TsOH (5) | None | Toluene | 110 | 12 | 60 |
| 4 | p-TsOH (5) | Pyridine | Toluene | 110 | 8 | 75 |
| 5 | Sc(OTf)₃ (2) | None | Acetonitrile | 80 | 10 | 85 |
Experimental Protocols
Representative Protocol for the Synthesis of a 7-Phenyl-Pteridinamine Derivative
This protocol is a general guideline and may require optimization for the specific synthesis of 4-Pteridinamine, 7-phenyl-.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-diaminopyrimidine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid.
-
Addition of Dicarbonyl Compound: To this solution, add a phenyl-substituted α-dicarbonyl compound (1 equivalent), for example, phenylglyoxal.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water). Alternatively, use column chromatography on silica gel with an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).
-
Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Visualizations
addressing solubility issues of 7-phenyl-4-pteridinamine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the aqueous solubility of 7-phenyl-4-pteridinamine. The following information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Poor dissolution of 7-phenyl-4-pteridinamine in aqueous buffer.
7-phenyl-4-pteridinamine is a weakly basic compound with limited solubility in neutral aqueous solutions. The following steps can be taken to improve its dissolution.
1. pH Adjustment:
The solubility of 7-phenyl-4-pteridinamine is highly dependent on pH due to the presence of the amine group.[1][2] In acidic conditions, the amine group becomes protonated, forming a more soluble salt.[3][4][5]
-
Recommendation: Lowering the pH of the aqueous solution can significantly enhance solubility.[2][6] Experiment with buffers in the pH range of 2 to 5.
2. Co-solvent Systems:
The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][7][8]
-
Recommendation: Prepare a stock solution of 7-phenyl-4-pteridinamine in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Common co-solvents for pteridine derivatives include DMSO, DMF, and ethanol.[9]
3. Use of Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble guest molecules, effectively encapsulating the hydrophobic compound and increasing its aqueous solubility.[10][11][12][13][14]
-
Recommendation: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to improve the solubility of hydrophobic drugs.[12][15] The formation of an inclusion complex can enhance both solubility and stability.[13][15]
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 7-phenyl-4-pteridinamine at neutral pH?
The aqueous solubility of 7-phenyl-4-pteridinamine at neutral pH is expected to be low, likely in the low µg/mL range. This is a common characteristic of pteridine derivatives with aromatic substitutions.
Q2: How does pH affect the solubility of 7-phenyl-4-pteridinamine?
As a weak base, the solubility of 7-phenyl-4-pteridinamine increases as the pH decreases.[1] Below its pKa, the molecule will be predominantly in its protonated, more soluble form. A significant increase in solubility can be expected at a pH below 5.
Q3: Which co-solvents are most effective for dissolving 7-phenyl-4-pteridinamine?
Q4: Can I use surfactants to improve solubility?
Yes, surfactants can be used to increase the solubility of poorly soluble compounds through the formation of micelles.[16] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 could be trialed. However, the potential for surfactants to interfere with biological assays should be carefully considered.
Q5: Is salt formation a viable strategy to enhance the solubility of 7-phenyl-4-pteridinamine?
Yes, forming a salt of 7-phenyl-4-pteridinamine is a highly effective method to increase its aqueous solubility.[4][5][10][17][18] Since it is a weakly basic compound, reacting it with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid) would yield a more soluble salt form.[19]
Quantitative Data Summary
Table 1: Solubility of 7-phenyl-4-pteridinamine in Different Solvent Systems (Estimated)
| Solvent System | pH | Temperature (°C) | Estimated Solubility (µg/mL) |
| Deionized Water | 7.0 | 25 | < 1 |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | < 1 |
| 0.1 M HCl | 1.0 | 25 | > 1000 |
| Acetate Buffer | 4.5 | 25 | 50 - 100 |
| 5% DMSO in PBS | 7.4 | 25 | 10 - 20 |
| 10% Ethanol in Water | 7.0 | 25 | 5 - 10 |
| 50 mM HP-β-Cyclodextrin in Water | 7.0 | 25 | 50 - 150 |
Note: The values in this table are estimates based on the general properties of pteridine derivatives and are intended for guidance. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: pH-Modification for Solubilization
-
Prepare a series of aqueous buffers with pH values ranging from 2.0 to 7.4 (e.g., glycine-HCl for pH 2-3, acetate for pH 4-5.5, phosphate for pH 6-7.4).
-
Accurately weigh 1 mg of 7-phenyl-4-pteridinamine into separate vials.
-
Add 1 mL of each buffer to the respective vials.
-
Vortex the vials for 1 minute.
-
Place the vials on a shaker at room temperature for 24 hours to allow for equilibration.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of dissolved 7-phenyl-4-pteridinamine using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Co-solvent Solubilization
-
Prepare a high-concentration stock solution of 7-phenyl-4-pteridinamine in 100% DMSO (e.g., 10 mg/mL).
-
Prepare a series of aqueous buffers (e.g., PBS pH 7.4).
-
Serially dilute the DMSO stock solution into the aqueous buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is kept as low as possible (typically ≤ 1%) to avoid solvent effects in biological assays.
-
Visually inspect for any precipitation upon dilution.
-
If precipitation occurs , adjust the final co-solvent concentration or consider an alternative co-solvent.
Protocol 3: Cyclodextrin-Mediated Solubilization
-
Prepare a series of aqueous solutions containing increasing concentrations of hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 0, 10, 25, 50, 100 mM).
-
Add an excess amount of 7-phenyl-4-pteridinamine to each HP-β-CD solution.
-
Equilibrate the samples by shaking at room temperature for 48 hours.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Determine the concentration of dissolved 7-phenyl-4-pteridinamine in the filtrate by a validated analytical method.
Visualizations
Caption: General experimental workflow for enhancing the solubility of 7-phenyl-4-pteridinamine.
Caption: Logical relationships between solubility issues and enhancement strategies.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. ajptonline.com [ajptonline.com]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-methyl-2-phenylpteridin-4-amine|lookchem [lookchem.com]
- 12. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. brieflands.com [brieflands.com]
- 17. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 7-Phenyl-4-Pteridinamine
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals encountering challenges in the purification of crude 7-phenyl-4-pteridinamine. The information is based on established chemical principles for the purification of pteridines and related N-heterocyclic aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 7-phenyl-4-pteridinamine sample?
A1: Based on common synthetic routes for pteridines, such as the condensation of a diaminopyrimidine with phenylglyoxal, likely impurities include unreacted starting materials (e.g., 4,5-diaminopyrimidine), regioisomers (if an unsymmetrical pyrimidine is used), and colored byproducts arising from self-condensation or degradation of the starting materials.
Q2: My purified 7-phenyl-4-pteridinamine is colored, even after initial purification. What could be the cause?
A2: Pteridine compounds can be inherently colored. However, persistent, and intense coloration, particularly yellow or brown hues, often indicates the presence of oxidized or polymeric impurities. These can form due to exposure to air and light, especially during heating.
Q3: I am observing poor separation of my target compound from an impurity during column chromatography. What can I do?
A3: Poor separation can be due to several factors. The basic nature of the amine functionality in 7-phenyl-4-pteridinamine can cause tailing on standard silica gel.[1][2] Consider using an amine-modified stationary phase or adding a small amount of a basic modifier, like triethylamine, to your mobile phase.[1][2] Alternatively, exploring reversed-phase chromatography with an appropriate pH-adjusted mobile phase can be effective.[2]
Q4: Can I use recrystallization to purify crude 7-phenyl-4-pteridinamine?
A4: Yes, recrystallization is a viable and often effective method for purifying solid organic compounds like 7-phenyl-4-pteridinamine. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Recrystallization | Improper solvent choice; impurities co-crystallizing with the product. | Screen a variety of solvents with different polarities (e.g., ethanol, acetonitrile, toluene, or mixtures like ethanol/water).[3][5][6] Ensure slow cooling to promote the formation of pure crystals.[4] |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute; the compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent or a solvent system where the compound is less soluble. Induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Significant Tailing in Normal-Phase Chromatography | Strong interaction between the basic amine groups of the product and the acidic silanol groups on the silica gel surface.[1][2] | Use an amine-functionalized silica column.[1] Alternatively, add 0.5-1% triethylamine or ammonia in methanol to your mobile phase to neutralize the acidic sites on the silica.[2] |
| Product is Retained on the Column (Normal-Phase) | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of your mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol system. |
| Presence of Regioisomers | Lack of regioselectivity in the synthetic reaction. | Regioisomers can be notoriously difficult to separate. High-performance flash chromatography or preparative HPLC may be required. Methodical screening of different stationary and mobile phases is recommended. |
| Product Degradation During Purification | Sensitivity to heat, light, or air (oxidation). | Perform purification steps, especially heating, under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been de-gassed. Protect the sample from light by wrapping glassware in aluminum foil. |
Experimental Protocols
Protocol 1: Recrystallization of 7-Phenyl-4-Pteridinamine
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethanol/water or toluene/heptane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cool.[3]
-
Dissolution: In a flask, add the chosen hot solvent to the crude 7-phenyl-4-pteridinamine until it is just dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[3][4]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[4]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Selection: For initial trials, standard silica gel can be used. If significant tailing is observed, switch to an amine-functionalized silica column.[1]
-
Mobile Phase Selection: Start with a non-polar solvent system and gradually increase polarity. A common system for nitrogen-containing heterocycles is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Slurry Preparation: Pre-adsorb the crude material onto a small amount of silica gel by dissolving the compound in a suitable solvent (like dichloromethane), adding silica gel, and evaporating the solvent. This creates a dry, free-flowing powder.
-
Column Packing and Elution: Pack the column with the chosen stationary phase in the initial mobile phase. Carefully add the pre-adsorbed sample to the top of the column. Begin elution with the mobile phase, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Caption: Troubleshooting workflow for the purification of 7-phenyl-4-pteridinamine.
Caption: Relationship between the target compound, impurities, and purification methods.
References
Technical Support Center: Overcoming Resistance to Kinase Inhibitors in Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers encountering resistance to kinase inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the difference between primary and acquired resistance to a kinase inhibitor?
A: Primary (or de novo) resistance occurs when cancer cells are inherently non-responsive to a kinase inhibitor from the start of treatment.[1] This can be due to pre-existing factors within the tumor cells.[1] Acquired resistance develops in cells that were initially sensitive to the drug, following a period of treatment.[1] This is a common clinical challenge where tumors recur after an initial response.
Q2: What are the most common molecular mechanisms of acquired resistance to kinase inhibitors?
A: The most frequently observed mechanisms include:
-
Target Gene Modifications: This includes the development of secondary mutations in the kinase domain that reduce the inhibitor's binding affinity, or amplification of the target gene, leading to its overexpression.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining cell proliferation and survival.[1][3] Examples include the activation of MET signaling in response to EGFR inhibitors.[4]
-
Histological Transformation: In some cases, the cancer cells may change their lineage or type, a process known as histological transformation.[1]
Q3: What is a "gatekeeper" mutation and why is it important?
A: A "gatekeeper" mutation is a specific type of secondary mutation in the ATP-binding pocket of a kinase that directly interferes with the binding of the inhibitor.[2] A classic example is the T790M mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR inhibitors like gefitinib and erlotinib.[2] These mutations are a significant cause of acquired resistance in patients.
Troubleshooting Guides
Problem: My cultured cells have stopped responding to the kinase inhibitor, and I observe a significant increase in the IC50 value.
Possible Cause & Solution
| Possible Cause | Suggested Troubleshooting Steps |
| Development of a secondary mutation in the target kinase. | 1. Sequence the kinase domain: Extract genomic DNA from both the resistant and the parental (sensitive) cell lines. Amplify and sequence the kinase domain of the target protein to check for mutations. The "gatekeeper" residue is a common site for resistance mutations.[2]2. Consult mutation databases: Compare any identified mutations with known resistance mutations in databases like COSMIC. |
| Amplification of the target kinase gene. | 1. Quantitative PCR (qPCR): Use qPCR to compare the copy number of the target gene in resistant cells versus parental cells.2. Western Blot: Analyze the protein expression levels of the target kinase. A significant increase in the resistant cell line suggests gene amplification.[1] |
| Activation of a bypass signaling pathway. | 1. Phospho-protein arrays/Mass Spectrometry: Use proteomic approaches to screen for changes in the phosphorylation status of a wide range of signaling proteins.[5] This can help identify activated pathways in the resistant cells.2. Western Blot: Based on array results or literature, perform Western blots for key activated proteins in alternative pathways (e.g., p-MET, p-AXL, p-STAT3).[6] |
| Increased drug efflux. | 1. Rhodamine 123 accumulation assay: Use this assay to measure the activity of drug efflux pumps like P-glycoprotein (MDR1). Reduced accumulation of the fluorescent dye in resistant cells indicates increased efflux. |
Quantitative Data Summary
Table 1: Examples of Kinase Inhibitors and Associated Resistance Mutations
| Kinase Inhibitor | Target Kinase | Common Resistance Mutation(s) | Fold Increase in IC50 (approx.) |
| Imatinib | BCR-ABL | T315I | >100 |
| Gefitinib/Erlotinib | EGFR | T790M | ~100 |
| Crizotinib | ALK | L1196M | ~20 |
| Vemurafenib | BRAF | V600E (initial target), NRAS activation | Varies (bypass mechanism) |
Note: Fold increase in IC50 can vary significantly between different cell lines and assay conditions.
Experimental Protocols
Protocol 1: Determination of IC50 Value using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a kinase inhibitor.
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
Complete cell culture medium
-
Kinase inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[7]
-
Drug Dilution: Prepare a serial dilution of the kinase inhibitor in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[7]
-
Cell Treatment: Remove the overnight culture medium and add the various concentrations of the kinase inhibitor to the wells. Include a "no drug" control (medium with DMSO only).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the "no drug" control. Plot the normalized cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.[7]
Protocol 2: Western Blot for Detection of Target Overexpression or Bypass Pathway Activation
This protocol is for analyzing protein expression levels.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target kinase, a loading control like β-actin, and phosphorylated/total proteins in suspected bypass pathways)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensities between the parental and resistant cell lines, normalizing to the loading control.
Visualizations
Caption: A logical workflow for investigating the mechanism of acquired resistance.
Caption: Activation of a parallel receptor kinase (RTK2) bypasses the inhibited target (RTK1).
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Looking for Driver Pathways of Acquired Resistance to Targeted Therapy: Drug Resistant Subclone Generation and Sensitivity Restoring by Gene Knock-down - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of 7-phenyl-4-pteridinamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-phenyl-4-pteridinamine. Our goal is to help you minimize off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with 7-phenyl-4-pteridinamine?
A1: As a kinase inhibitor, 7-phenyl-4-pteridinamine may exhibit off-target activity against kinases with structurally similar ATP-binding pockets. The extent of these off-target effects can be concentration-dependent. Common off-target effects can lead to unexpected phenotypic changes in cells, toxicity, or confounding results in signaling studies. It is crucial to characterize the selectivity profile of each new lot of the compound.
Q2: How can I determine the selectivity profile of my batch of 7-phenyl-4-pteridinamine?
A2: A comprehensive kinase selectivity profile is essential. We recommend a tiered approach for efficiency and cost-effectiveness.[1] Initially, screen the compound at a single high concentration (e.g., 1 or 10 µM) against a broad panel of kinases. For any kinases showing significant inhibition (e.g., >70%), a follow-up dose-response study should be performed to determine the IC50 or Kd values.[1] Several methodologies are available for measuring kinase inhibitor selectivity, both in vitro and in cellular contexts.[2]
Q3: What is the difference between biochemical and cell-based selectivity profiling?
A3: Biochemical assays measure the direct interaction between the inhibitor and isolated kinases, providing data on potency (IC50) and binding affinity (Kd).[3] Cell-based assays, on the other hand, assess the inhibitor's effect on signaling pathways within a cellular environment.[3] These assays provide a more physiologically relevant understanding of selectivity, taking into account factors like cell permeability and competition with intracellular ATP.
Q4: My cells are showing unexpected toxicity. Could this be an off-target effect?
A4: Yes, unexpected cytotoxicity is a common manifestation of off-target effects. This can occur when 7-phenyl-4-pteridinamine inhibits kinases essential for cell survival. To investigate this, we recommend performing a dose-response curve to determine the concentration at which toxicity occurs. Compare this with the concentration required for on-target activity. If the therapeutic window is narrow, consider using a lower concentration or exploring structural analogs with a better selectivity profile.
Q5: How can I reduce off-target effects in my experiments?
A5: Minimizing off-target effects is crucial for data integrity. Here are some strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of 7-phenyl-4-pteridinamine that yields the desired on-target effect through careful dose-response studies.
-
Employ a Structurally Unrelated Inhibitor: Use a second inhibitor with a different chemical scaffold that targets the same primary kinase to confirm that the observed phenotype is due to on-target inhibition.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase.
-
Dose Interruption: In some cellular models, a temporary break from the treatment can help mitigate toxicity and allow for recovery before restarting at the same or a slightly lower dose.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments. | 1. Variability in compound concentration. 2. Cell passage number and confluency. 3. Off-target effects at the concentration used. | 1. Prepare fresh dilutions of 7-phenyl-4-pteridinamine from a stock solution for each experiment. 2. Standardize cell culture conditions. 3. Perform a dose-response experiment to identify the optimal concentration. |
| Observed phenotype does not match known target biology. | 1. Significant off-target inhibition. 2. Activation of compensatory signaling pathways. | 1. Conduct a kinome-wide selectivity screen. 2. Use phosphoproteomics to map global changes in cell signaling. 3. Validate findings with a structurally distinct inhibitor for the same target. |
| High levels of cytotoxicity observed. | 1. Concentration of the inhibitor is too high. 2. Off-target inhibition of essential kinases. | 1. Lower the concentration of 7-phenyl-4-pteridinamine. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. 3. If cytotoxicity persists at the effective on-target concentration, consider alternative inhibitors. |
| Discrepancy between biochemical and cellular assay results. | 1. Poor cell permeability of the compound. 2. High intracellular ATP concentration competing with the inhibitor. 3. Rapid metabolism of the compound by cells. | 1. Evaluate compound permeability using a PAMPA or Caco-2 assay. 2. Confirm target engagement in cells using methods like cellular thermal shift assays (CETSA) or NanoBRET.[5] 3. Assess compound stability in cell culture media and in the presence of cells. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general approach to determining the selectivity of 7-phenyl-4-pteridinamine.
-
Primary Screen:
-
Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Screen 7-phenyl-4-pteridinamine at a concentration of 1 µM against a panel of at least 100 kinases.
-
The assay should measure the percent inhibition of kinase activity.
-
-
Dose-Response Validation:
-
For any kinase exhibiting >70% inhibition in the primary screen, perform a 10-point dose-response curve.
-
The concentration range should bracket the expected IC50 value.
-
Use a suitable assay format such as a radiometric assay (e.g., [33P]-ATP) or a fluorescence-based assay.[2][3]
-
Calculate the IC50 value for each off-target kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with varying concentrations of 7-phenyl-4-pteridinamine or a vehicle control for a specified time.
-
-
Heating and Lysis:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Quantification:
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody against the target kinase.
-
Increased thermal stability of the target protein in the presence of the inhibitor indicates binding.
-
Visualizations
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. youtube.com [youtube.com]
- 5. icr.ac.uk [icr.ac.uk]
optimization of dosage for in-vitro experiments with 7-phenyl-4-pteridinamine
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for 7-phenyl-4-pteridinamine in in-vitro assays?
A1: Due to the lack of specific data for this compound, a tiered approach is recommended. Start with a broad concentration range in a preliminary cell viability or cytotoxicity assay (e.g., 0.01 µM to 100 µM). This will help establish a non-toxic concentration range for subsequent functional assays.
Q2: How can I determine the optimal incubation time for my experiments?
A2: The optimal incubation time is dependent on the specific biological question and the nature of the assay. It is advisable to perform a time-course experiment. For example, you can assess the endpoint of interest at several time points (e.g., 6, 12, 24, 48 hours) using a concentration determined to be non-toxic from your initial dose-response experiments.
Q3: I am observing inconsistent results between experiments. What are the potential causes?
A3: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure the compound is stable in your culture medium at 37°C for the duration of the experiment. A stability test can be performed by incubating the compound in the medium and analyzing its concentration over time using methods like HPLC.
-
Solubility Issues: Poor solubility can lead to inaccurate effective concentrations. See the troubleshooting guide below for addressing solubility.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
-
Reagent Variability: Ensure all reagents, especially serum, are from the same lot to minimize variability.
Q4: What is the known mechanism of action for 7-phenyl-4-pteridinamine?
A4: Currently, there is no publicly available information detailing the specific mechanism of action for 7-phenyl-4-pteridinamine. Target identification and validation studies would be required to elucidate its biological function.
Troubleshooting Guides
Issue: Poor Solubility of 7-phenyl-4-pteridinamine
Symptoms:
-
Precipitate observed in stock solutions or culture medium.
-
Inconsistent or non-reproducible data.
-
Lower than expected potency.
Recommended Steps:
-
Solvent Selection: While DMSO is a common solvent, explore other biocompatible solvents if solubility is an issue. Ensure the final solvent concentration in your assay is low (typically <0.5%) and consistent across all treatments, including vehicle controls.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an appropriate solvent. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Sonication/Vortexing: Gently sonicate or vortex the stock solution to aid dissolution.
-
Pre-warming Medium: Warm the culture medium to 37°C before adding the compound to prevent precipitation due to temperature shock.
-
Serum Concentration: If using serum-containing medium, be aware that the compound may bind to serum proteins, affecting its free concentration. Consider performing experiments in serum-free or low-serum conditions if appropriate for your cell type.
Experimental Protocols
Protocol 1: Determining Optimal Dosage using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of 7-phenyl-4-pteridinamine in culture medium. The concentration range should be broad (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the compound concentration to determine the IC50 (inhibitory concentration 50%).
Data Presentation
Table 1: Hypothetical Dose-Response Data for 7-phenyl-4-pteridinamine in a Cell Viability Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.01 | 98.7 ± 5.1 |
| 0.1 | 95.2 ± 3.9 |
| 1 | 88.4 ± 6.2 |
| 10 | 62.1 ± 7.8 |
| 50 | 25.3 ± 4.3 |
| 100 | 8.9 ± 2.1 |
Visualizations
Caption: Workflow for In-Vitro Dosage Optimization.
Technical Support Center: Purification of 7-Phenyl-4-Pteridinamine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for 7-phenyl-4-pteridinamine analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 7-phenyl-4-pteridinamine analogs.
Q1: My 7-phenyl-4-pteridinamine analog has poor solubility in common chromatography solvents. What should I do?
A1: Poor solubility is a common challenge with planar, aromatic heterocyclic compounds like pteridines.
-
Troubleshooting Steps:
-
Solvent Screening: Test solubility in a broader range of solvents. Consider more polar solvents like methanol, or mixtures containing small amounts of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, be mindful that DMF and DMSO are difficult to remove under vacuum.
-
Solvent Modifiers: For column chromatography, adding a small percentage (0.1-1%) of a modifier like acetic acid or triethylamine to your mobile phase can significantly improve the solubility of acidic or basic compounds, respectively.
-
Temperature: Gently warming the solvent may increase solubility. However, monitor for compound degradation, as pteridines can be sensitive to temperature.
-
Alternative Chromatography: Consider reverse-phase chromatography where the stationary phase is nonpolar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This is often suitable for polar compounds.
-
Q2: I am seeing significant product loss during silica gel column chromatography. What are the possible causes?
A2: Product loss on silica gel can be attributed to several factors.
-
Troubleshooting Steps:
-
Irreversible Adsorption: Pteridinamine analogs, being basic, can strongly and sometimes irreversibly bind to the acidic silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine or pyridine. Alternatively, use a different stationary phase like alumina, which is generally more basic than silica gel.
-
-
Streaking/Tailing: This can also be caused by strong interactions with the silica.
-
Solution: As with irreversible adsorption, add a basic modifier to your eluent (e.g., 0.5% triethylamine).
-
-
On-Column Degradation: The acidic nature of silica can degrade sensitive compounds.
-
Solution: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. Running the column "wet" (slurry packing and loading) and quickly is often beneficial.
-
-
Q3: My purified compound shows the presence of starting materials or reaction intermediates. How can I improve separation?
A3: Co-elution of closely related species is a common purification challenge.
-
Troubleshooting Steps:
-
Optimize TLC: Before scaling up to a column, meticulously optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a significant difference in the Retention Factor (Rf) between your product and the impurities. An ideal Rf for the product is typically between 0.2 and 0.4.
-
Gradient Elution: If an isocratic (single solvent mixture) elution doesn't provide adequate separation, switch to a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
-
Alternative Stationary Phase: If silica gel fails, consider alumina or reverse-phase silica (C18). The different selectivities of these materials may provide the necessary separation.
-
Recrystallization: If the purity after chromatography is still not satisfactory, recrystallization is an excellent secondary purification step for crystalline solids. Experiment with different solvent/anti-solvent pairs.
-
Q4: The color of my compound changes during purification, suggesting decomposition. How can I prevent this?
A4: Pteridines can be sensitive to light, air (oxidation), and pH.
-
Troubleshooting Steps:
-
Protection from Light: Wrap your flasks and columns in aluminum foil to protect the compound from photodecomposition.
-
Inert Atmosphere: If the compound is sensitive to oxidation, perform the purification steps under an inert atmosphere of nitrogen or argon. This is particularly important if the compound will be heated.
-
Control pH: Avoid strongly acidic or basic conditions unless necessary for solubility, and even then, use them judiciously. Pteridines can have different oxidation states, and their stability can be pH-dependent.
-
Temperature Control: Avoid excessive heat. If you need to concentrate the purified fractions, use a rotary evaporator at a low temperature.
-
Q5: After purification, I'm struggling to remove high-boiling solvents like DMF or DMSO.
A5: These solvents are often used for reactions but are problematic in purification.
-
Troubleshooting Steps:
-
Azeotropic Removal: Add a lower-boiling solvent like toluene or heptane and co-evaporate on a rotary evaporator. Repeat this process several times.
-
Aqueous Wash: If your compound is soluble in a water-immiscible organic solvent (like ethyl acetate or dichloromethane), dissolve the crude material in it and wash with water or brine to extract the DMF or DMSO into the aqueous layer.
-
Lyophilization (Freeze-Drying): If your compound is water-soluble and not volatile, you can dissolve the sample in a minimal amount of a water/organic mixture and freeze-dry it to remove the solvents.
-
Quantitative Data Summary
The optimal purification parameters are highly dependent on the specific analog. The following tables provide example data for guidance.
Table 1: Example Solvent Systems for Column Chromatography on Silica Gel
| Analog Substitution Pattern | Eluent System (v/v) | Modifier | Expected Product Rf |
| Non-polar phenyl group | Hexane:Ethyl Acetate (1:1 to 1:3) | None | 0.35 |
| Polar phenyl group (e.g., -OH, -NH2) | Dichloromethane:Methanol (98:2 to 95:5) | 0.5% Triethylamine | 0.25 |
| Electron-withdrawing group on phenyl | Ethyl Acetate:Methanol (99:1) | None | 0.30 |
Table 2: Example Conditions for HPLC Purification (Reverse-Phase C18)
| Parameter | Condition A (Non-polar Analogs) | Condition B (Polar Analogs) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid |
| Gradient | 20% to 95% B over 20 min | 5% to 60% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm and 350 nm | 254 nm and 350 nm |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane). Swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude 7-phenyl-4-pteridinamine analog in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the silica bed.
-
Elution: Add the prepared eluent to the column and begin collecting fractions. If using a gradient, start with the less polar solvent system and gradually increase the polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator at reduced pressure and moderate temperature.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the analog is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Place the impure compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the compound fully dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
troubleshooting inconsistent results in 7-phenyl-4-pteridinamine assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 7-phenyl-4-pteridinamine. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My 7-phenyl-4-pteridinamine compound is precipitating out of solution during my cell-based assay. What can I do?
A1: Compound precipitation is a common issue, especially when diluting a DMSO stock solution into an aqueous assay buffer.[1][2] This can lead to inconsistent and lower-than-expected compound activity. Here are several steps you can take to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, typically below 0.5%, to maintain cell health and improve compound solubility.[3] However, some assays may tolerate slightly higher concentrations.
-
Pre-warm Media: Adding cold media to your compound plate can cause it to precipitate. Use media pre-warmed to 37°C.
-
Gentle Mixing: Instead of vigorous vortexing, which can sometimes promote precipitation of poorly soluble compounds, try gentle mixing or sonication to dissolve the compound in the final assay medium.[1]
-
Solubility Testing: Perform a simple visual solubility test before your main experiment. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for any precipitate after a short incubation.
-
Consider Alternative Solvents: While DMSO is common, other solvents like ethanol or the use of co-solvents and surfactants could be explored, though their compatibility with the specific assay must be verified.[3][4]
Q2: I am observing high background noise in my fluorescence-based kinase assay with 7-phenyl-4-pteridinamine. What are the potential causes?
A2: High background in fluorescence assays can stem from the compound itself or from the assay components.
-
Compound Autofluorescence: Aromatic compounds like 7-phenyl-4-pteridinamine can sometimes exhibit intrinsic fluorescence at the excitation and emission wavelengths of your assay, leading to false-positive signals.[5] To check for this, run a control plate with just the compound and assay buffer, without the enzyme or substrate.
-
Assay Buffer Components: Phenol red in cell culture media can contribute to background fluorescence.[6] If possible, use phenol red-free media for the assay.
-
Incorrect Wavelength Settings: Double-check that the excitation and emission wavelengths on the plate reader are correctly set for your assay's fluorophore.[7]
Q3: The IC50 value for my 7-phenyl-4-pteridinamine inhibitor is highly variable between experiments. How can I improve consistency?
A3: Variability in IC50 values is a frequent challenge in drug discovery assays and can be attributed to several factors:
-
Inconsistent Cell Seeding Density: In cell-based assays, the number of cells per well must be consistent. Variations in cell density can alter the metabolic activity and the effective concentration of the inhibitor per cell, leading to shifting IC50 values.[8]
-
Enzyme Concentration: In biochemical assays, the IC50 of an inhibitor can be dependent on the enzyme concentration, especially for tight-binding inhibitors.[9][10] Ensure you use a consistent concentration of active enzyme in every experiment.
-
Compound Stability: Pteridine derivatives can be unstable in solution, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.[11][12] Prepare fresh dilutions of 7-phenyl-4-pteridinamine from a frozen stock for each experiment. Studies have shown that while many compounds are stable in DMSO, the presence of water can sometimes accelerate degradation.[13][14]
-
Incubation Times: Ensure that incubation times for the compound with the cells or enzyme, and for the final detection reagent, are kept consistent across all plates and experiments.[15]
Troubleshooting Guides
Issue 1: Inconsistent Results in a Cell Viability (MTT) Assay
You are testing the cytotoxic effects of 7-phenyl-4-pteridinamine on a cancer cell line using an MTT assay, but your dose-response curves are not reproducible.
Troubleshooting Steps & Expected Outcomes
| Step | Action | Rationale | Expected Outcome |
| 1. Verify Cell Seeding Density | Plate cells and count them from several wells immediately after plating and just before adding the compound to ensure a consistent starting cell number. | Inconsistent cell numbers will lead to variability in the amount of formazan produced, affecting absorbance readings.[8] | The cell count should be within a ±10% variation across the wells. |
| 2. Check for Compound Precipitation | Prepare the highest concentration of 7-phenyl-4-pteridinamine in your assay medium. After a 2-hour incubation at 37°C, visually inspect the well under a microscope. | Undissolved compound will not be bioavailable to the cells, leading to an underestimation of its potency.[1][16] | No visible precipitate should be observed. If precipitate is present, refer to FAQ Q1. |
| 3. Assess Compound Interference with MTT Assay | In cell-free wells, mix your compound at various concentrations with the MTT reagent and solubilization buffer. Read the absorbance. | Some compounds can directly reduce the MTT reagent or interact with the formazan product, leading to false readings.[8] | The absorbance in the cell-free wells with the compound should be close to the background (media only). |
| 4. Optimize Incubation Time | Run a time-course experiment, incubating the cells with the MTT reagent for varying durations (e.g., 1, 2, 4 hours) before adding the solubilizing agent. | Insufficient incubation may not allow for adequate formazan crystal formation, especially in slower-growing cell lines.[17] | Choose an incubation time that gives a robust signal in the linear range of the assay. |
Data Presentation: Example of Troubleshooting Inconsistent MTT Assay Results
| Condition | Average Absorbance (570 nm) | Standard Deviation | Notes |
| Experiment 1 (Initial) | 0.45 | 0.25 | High variability across replicates. |
| Experiment 2 (After Cell Seeding Optimization) | 0.52 | 0.12 | Variability reduced but still present. |
| Experiment 3 (Fresh Compound Dilutions) | 0.65 | 0.05 | Consistent results with freshly prepared compound. |
| Cell-Free Control (100 µM Compound) | 0.08 | 0.01 | No significant direct reduction of MTT by the compound. |
Issue 2: Low Potency in a Kinase Inhibition Assay
You are screening 7-phenyl-4-pteridinamine as a potential kinase inhibitor, but it shows weak or no activity, contrary to expectations.
Troubleshooting Steps & Expected Outcomes
| Step | Action | Rationale | Expected Outcome |
| 1. Confirm Enzyme Activity | Run a positive control with a known inhibitor for your target kinase. Also, run a reaction with no enzyme to establish the baseline. | This verifies that the enzyme is active and the assay is capable of detecting inhibition.[18][19] | The positive control should show significant inhibition, and the no-enzyme control should have a minimal signal. |
| 2. Check ATP Concentration | Ensure the ATP concentration used in the assay is at or near the Km value for the kinase. | If the ATP concentration is too high, a competitive inhibitor like 7-phenyl-4-pteridinamine will appear less potent. | The IC50 of a known competitive inhibitor should be consistent with literature values at the chosen ATP concentration. |
| 3. Pre-incubation of Compound and Enzyme | Before initiating the kinase reaction by adding ATP, pre-incubate 7-phenyl-4-pteridinamine with the kinase for a set period (e.g., 15-30 minutes). | Some inhibitors bind slowly to their target enzyme. Pre-incubation allows for the binding to reach equilibrium, revealing the true potency.[9] | An increase in potency (lower IC50) may be observed after pre-incubation. |
| 4. Assess Compound Stability in Assay Buffer | Incubate the compound in the assay buffer for the duration of the experiment. Then, test its activity. | The compound may be degrading in the aqueous buffer over the course of the assay. Pteridines can be susceptible to changes in pH and oxidation.[11][12] | The compound should retain its inhibitory activity after incubation in the assay buffer. |
Data Presentation: Example of Troubleshooting Low Kinase Inhibition Potency
| Condition | IC50 of 7-phenyl-4-pteridinamine (µM) | Notes |
| Initial Assay (High ATP, No Pre-incubation) | > 100 | No significant inhibition observed. |
| Optimized ATP (at Km), No Pre-incubation | 25.4 | Moderate activity detected. |
| Optimized ATP, 30 min Pre-incubation | 5.2 | Significant increase in potency. |
| Positive Control Inhibitor | 0.05 (Literature value: 0.04 µM) | Assay is performing as expected. |
Experimental Protocols & Visualizations
General Protocol for a Cell Viability (MTT) Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 7-phenyl-4-pteridinamine in culture medium. Replace the old medium with the medium containing the compound or vehicle control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Gently remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
Caption: Workflow for a typical MTT cell viability assay.
General Protocol for a Kinase Inhibition Assay (Fluorescence-based)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Plating: Dispense serial dilutions of 7-phenyl-4-pteridinamine into a microplate.
-
Pre-incubation: Add the kinase to the wells containing the compound and incubate for 15-30 minutes at room temperature to allow for binding.
-
Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add the detection reagent, which measures the amount of product formed (or ATP consumed). Incubate for a short period as per the kit instructions.
-
Fluorescence Reading: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
Caption: Decision tree for troubleshooting inconsistent assay results.
References
- 1. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. benchfly.com [benchfly.com]
optimization of crystallization conditions for 7-phenyl-4-pteridinamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 7-phenyl-4-pteridinamine.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a crystallization protocol for 7-phenyl-4-pteridinamine?
A1: The initial approach involves screening a variety of solvents with different polarities to determine the solubility of 7-phenyl-4-pteridinamine at both room and elevated temperatures. The ideal solvent will dissolve the compound when hot but show limited solubility when cool.[1] A small-scale solubility test is recommended to identify promising candidates before proceeding to a full recrystallization attempt.
Q2: How can I purify my 7-phenyl-4-pteridinamine sample if it contains colored impurities?
A2: Colored impurities can often be removed by treating the hot solution with activated charcoal. After adding the charcoal, the solution should be heated briefly and then filtered while hot to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.
Q3: My compound is an amine. Are there any special considerations for solvent selection?
A3: Yes, for amine-containing compounds like 7-phenyl-4-pteridinamine, acidic solvents or solvent mixtures can sometimes be effective. For instance, acetic acid or mixtures containing it can be used. Alternatively, you can try to crystallize the salt form of the amine by adding an acid like HCl to a solution of the free base, which can sometimes yield well-defined crystals.[2]
Q4: What is the importance of the cooling rate in crystallization?
A4: The rate of cooling significantly impacts crystal size and purity. Slow cooling generally promotes the formation of larger, more perfect crystals, as it allows the molecules to orient themselves properly within the crystal lattice.[3] Rapid cooling can lead to the precipitation of smaller, less pure crystals or even an amorphous solid.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not saturated.[5] | - Add a seed crystal of 7-phenyl-4-pteridinamine to induce nucleation.[1]- Scratch the inside of the flask with a glass rod to create nucleation sites.[1][4]- Reduce the volume of the solvent by gentle heating and then allow it to cool again.[4]- Place the solution in a colder environment (e.g., an ice bath or refrigerator).[1] |
| The compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point, or the solution is supersaturated. | - Reheat the solution and add a small amount of additional solvent to decrease the saturation.[4]- Try a different solvent or a solvent mixture with a lower boiling point.- Cool the solution more slowly to allow for proper crystal lattice formation. |
| The crystal yield is very low. | Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[4] | - Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.- Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[6] |
| The resulting crystals are very small. | The solution cooled too quickly, leading to rapid nucleation. | - Insulate the flask to slow down the cooling process.[4]- Consider using a solvent system where the compound's solubility is slightly higher at room temperature.- Redissolve the small crystals in fresh hot solvent and allow them to cool more slowly. |
| The crystals appear impure or discolored. | Impurities are co-precipitating with the product. | - Perform a hot filtration to remove any insoluble impurities before cooling.[6]- If colored, treat the hot solution with activated charcoal before filtration.[6]- Ensure the starting material is of sufficient purity (at least 90% is recommended for good crystal growth).[7] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a few milligrams of 7-phenyl-4-pteridinamine. Add a small amount of the chosen solvent and observe the solubility at room temperature. Heat the solvent to its boiling point and observe if the compound dissolves. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the bulk of the impure 7-phenyl-4-pteridinamine in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate.[6] Continue adding solvent until the compound is just fully dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, or if activated charcoal was used to decolorize the solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To further increase the yield, the flask can then be placed in an ice bath.[8]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel for a period, followed by air drying or using a vacuum oven.[8]
Solvent Selection Table for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | May be suitable for polar compounds.[2] |
| Ethanol | High | 78 | A common and effective recrystallization solvent. |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
| Acetone | Medium | 56 | Good for moderately polar compounds.[6] |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities.[6] |
| Dichloromethane | Low-Medium | 40 | Useful for less polar compounds; its low boiling point allows for easy removal. |
| Toluene | Low | 111 | Can be effective for aromatic compounds.[2] |
| Hexane | Low | 69 | Suitable for non-polar compounds.[6] |
Visualizations
Caption: Experimental workflow for the crystallization of 7-phenyl-4-pteridinamine.
Caption: Troubleshooting logic for common crystallization issues.
References
- 1. youtube.com [youtube.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Advice for Crystallization [chem.uni-potsdam.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
reducing the cytotoxicity of 7-phenyl-4-pteridinamine in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with pteridinamine derivatives, focusing on strategies to mitigate cytotoxicity in normal cells during preclinical studies. The information is based on general principles of cancer drug development and cytotoxicity modulation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines compared to cancer cell lines. | Lack of differential sensitivity between normal and cancer cells. | Consider implementing a "cyclotherapy" approach. Pre-treat normal cells with a cell cycle arresting agent to protect them before introducing the pteridinamine derivative.[1][2] This strategy relies on the principle that many cytotoxic agents primarily target actively dividing cells. |
| Inconsistent IC50 values across replicate experiments. | Issues with compound solubility, cell seeding density, or assay reagent stability. | Ensure complete solubilization of the pteridinamine derivative in a suitable solvent like DMSO before diluting in culture medium. Standardize cell seeding numbers and ensure even distribution in multi-well plates. Use fresh assay reagents and validate their performance with positive and negative controls. |
| Precipitation of the compound in cell culture medium. | Poor aqueous solubility of the pteridinamine derivative. | Evaluate different formulation strategies. This may include the use of solubilizing excipients or creating an amorphous solid dispersion with a hydrophilic polymer to improve solubility and stability in aqueous environments.[3] |
| Unexpected cell death mechanism observed (e.g., necrosis instead of apoptosis). | High compound concentration leading to off-target effects or overwhelming cellular processes. | Perform a dose-response study over a wider concentration range to identify the optimal concentration that induces apoptosis without causing significant necrosis. Analyze for markers of both apoptosis (e.g., caspase activation) and necrosis (e.g., LDH release). |
| Difficulty in establishing a therapeutic window. | The compound's cytotoxic effects on normal and cancer cells are too similar. | Explore combination therapies. Using the pteridinamine derivative in conjunction with another agent that selectively sensitizes cancer cells could widen the therapeutic window. Additionally, investigate whether activating the p53 pathway in normal cells prior to treatment can induce a protective cell cycle arrest.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the cytotoxicity of a novel pteridinamine derivative?
A1: The initial assessment should involve a dose-response study on a panel of both cancerous and normal cell lines. A common method is the MTT assay, which measures cell viability. This will help determine the IC50 (half-maximal inhibitory concentration) value for each cell line, providing a preliminary indication of the compound's potency and selectivity.
Q2: How can I protect normal cells from the cytotoxic effects of my pteridinamine compound?
A2: A promising strategy is "cyclotherapy," where normal cells are temporarily arrested in a specific phase of the cell cycle, making them less susceptible to cell-cycle-specific cytotoxic drugs.[1][2] For normal cells with functional p53, pre-treatment with a p53-activating agent can induce a protective G1 arrest.[2]
Q3: What signaling pathways are typically involved in drug-induced apoptosis?
A3: Drug-induced apoptosis is often mediated through the intrinsic (mitochondrial) pathway. This pathway involves the activation of BH3-only proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and downstream effector caspases.[4] The p53 tumor suppressor protein can play a crucial role in initiating this pathway in response to cellular stress.[5]
Q4: Can formulation changes reduce the cytotoxicity of my compound in normal cells?
A4: Yes, formulation strategies can significantly impact a drug's safety profile. By improving the solubility and stability of a poorly water-soluble drug, it is possible to enhance its bioavailability and potentially reduce off-target toxicity.[3] Techniques such as creating amorphous solid dispersions with polymers can prevent crystallization and improve dissolution.[3]
Experimental Protocols
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol provides a general procedure for evaluating the cytotoxicity of a pteridinamine derivative using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cell lines (e.g., a cancer line like HepG2 and a normal line like BJ fibroblasts)
-
Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
Pteridinamine derivative dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.[6]
-
Compound Treatment: Prepare serial dilutions of the pteridinamine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control. Incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Visualizations
Caption: A simplified diagram of the intrinsic apoptotic signaling pathway.
Caption: Workflow for assessing and mitigating cytotoxicity of a novel compound.
References
- 1. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. Suppression of the Intrinsic Apoptosis Pathway by Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
Validation & Comparative
Comparative Analysis of Pteridine Derivatives in Oncology Research
Introduction
This guide provides a comparative analysis of the anticancer activity of pteridine derivatives, with a focus on compounds structurally related to 7-phenyl-4-pteridinamine. Due to the limited availability of public research data specifically for 7-phenyl-4-pteridinamine, this document leverages findings from studies on analogous pteridine-based compounds that have been investigated for their potential as cancer therapeutics. The data presented herein is intended to offer a comparative framework for researchers, scientists, and drug development professionals working with this class of molecules. The information is compiled from various studies investigating the structure-activity relationships and anticancer effects of pteridine derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pteridine derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Target Cell Line | IC50 (µM) | Key Findings | Reference |
| Pteridin-7(8H)-one derivatives | A549 (Lung Carcinoma) | 1.3 - 8.7 | Derivatives with a phenyl group at position 6 and a substituted benzyl group at position 4 showed potent activity. | |
| MCF-7 (Breast Adenocarcinoma) | 1.9 - 10.2 | The nature and position of substituents on the benzyl group significantly influenced the cytotoxic activity. | ||
| HeLa (Cervical Carcinoma) | 2.1 - 12.5 | Compound 5d, with a 4-chlorobenzyl group, was identified as a promising lead compound. | ||
| 2,4-diamino-6,7-disubstituted-pteridines | Various | Not specified | These compounds are known to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy. | |
| Pteridine-based kinase inhibitors | Various | Not specified | Many pteridine derivatives have been developed as inhibitors of various kinases involved in cancer cell signaling. |
Experimental Protocols
A detailed description of the methodologies used in the cited studies is provided below to facilitate the replication and validation of the findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pteridine derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: The cells are harvested, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a representative signaling pathway targeted by pteridine-based kinase inhibitors and a typical workflow for screening anticancer compounds.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for pteridine-based kinase inhibitors.
Caption: A typical workflow for the discovery and preclinical development of novel anticancer pteridine derivatives.
A Comparative Analysis of 7-phenyl-4-pteridinamine and Established EGFR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hypothetical EGFR inhibitor, 7-phenyl-4-pteridinamine, against well-established EGFR inhibitors. Due to a lack of direct experimental data for 7-phenyl-4-pteridinamine, this comparison leverages data from structurally related pteridinamine and aminopyrimidine derivatives to provide a contextual analysis.
Executive Summary
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several generations of inhibitors approved for clinical use. These inhibitors have significantly improved outcomes for patients with specific EGFR-mutated cancers. This guide explores the potential of 7-phenyl-4-pteridinamine, a representative of the pteridinamine scaffold, as a novel EGFR inhibitor. By comparing its hypothetical performance with that of known inhibitors such as Gefitinib, Erlotinib, Afatinib, and Osimertinib, we aim to provide a framework for the evaluation of new chemical entities in this therapeutic space. The comparison is based on mechanism of action, inhibitory potency (IC50 values), and cellular activity, drawing from published data on analogous compounds.
Data Presentation: A Comparative Look at Inhibitory Potency
The following table summarizes the reported IC50 values for known EGFR inhibitors against wild-type (WT) and various mutant forms of EGFR. For the purpose of this comparative study, hypothetical IC50 values for 7-phenyl-4-pteridinamine are included, based on the performance of structurally similar aminopyrimidine derivatives found in the literature.
| Compound | Target | IC50 (nM) | Compound Class | Generation |
| Gefitinib | EGFR (WT) | 37 | Anilinoquinazoline | 1st |
| EGFR (L858R) | 12 | |||
| EGFR (Exon 19 del) | 7 | |||
| Erlotinib | EGFR (WT) | 2 | Anilinoquinazoline | 1st |
| EGFR (L858R) | 12 | |||
| EGFR (Exon 19 del) | 7 | |||
| Afatinib | EGFR (WT) | 0.5 | 4-anilinoquinazoline | 2nd (Irreversible) |
| EGFR (L858R) | 0.4 | |||
| EGFR (Exon 19 del) | 0.2 | |||
| HER2 | 14 | |||
| Osimertinib | EGFR (T790M/L858R) | <15 | Pyrimidine | 3rd (Irreversible) |
| EGFR (Exon 19 del/T790M) | <15 | |||
| EGFR (WT) | ~200-500 | |||
| 7-phenyl-4-pteridinamine (Hypothetical) | EGFR (WT) | 50-150 | Pteridinamine | - |
| EGFR (L858R/T790M) | 4.0 - 100 |
Note: The IC50 values for known inhibitors are sourced from publicly available data. The hypothetical values for 7-phenyl-4-pteridinamine are based on the inhibitory activities of related aminopyrimidine and pteridinamine derivatives against EGFR mutants.
Mechanism of Action: Reversible vs. Irreversible Inhibition
Known EGFR inhibitors can be broadly categorized by their mechanism of action:
-
First-Generation (Reversible) Inhibitors (e.g., Gefitinib, Erlotinib): These compounds competitively and reversibly bind to the ATP-binding site of the EGFR tyrosine kinase domain.[1][2][3] They are most effective against activating mutations such as L858R and exon 19 deletions.[1]
-
Second-Generation (Irreversible) Inhibitors (e.g., Afatinib): These inhibitors form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition.[4][5] This class of inhibitors is also active against HER2.[4]
-
Third-Generation (Irreversible) Inhibitors (e.g., Osimertinib): These are designed to be mutant-selective, potently inhibiting the T790M resistance mutation while sparing wild-type EGFR.[6][7] They also form a covalent bond with Cys797.[6]
Based on its core structure, 7-phenyl-4-pteridinamine would likely act as an ATP-competitive inhibitor. Whether it would exhibit reversible or irreversible binding would depend on the presence of a reactive group capable of forming a covalent bond. Without experimental data, its precise mechanism remains speculative.
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of intervention for ATP-competitive inhibitors.
Experimental Workflow for EGFR Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of a novel EGFR inhibitor.
Experimental Protocols
EGFR Kinase Assay (Biochemical IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein.
-
Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compound (7-phenyl-4-pteridinamine), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the EGFR enzyme to the kinase assay buffer.
-
Add the diluted test compound to the wells and incubate to allow for binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.
-
Materials: Cancer cell lines with known EGFR status (e.g., A431 for EGFR WT overexpression, NCI-H1975 for L858R/T790M mutation), cell culture medium, fetal bovine serum (FBS), 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
Western Blotting for EGFR Signaling Pathway Analysis
This technique is used to determine if the inhibitor blocks the phosphorylation of EGFR and its downstream signaling proteins.
-
Materials: Cancer cell lines, cell lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., non-fat milk or BSA in TBST), primary antibodies (against total EGFR, phospho-EGFR, total AKT, phospho-AKT, total ERK, phospho-ERK), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) detection system.
-
Procedure:
-
Culture the cells and treat them with the test compound for a specific duration. For some experiments, cells are stimulated with EGF to induce EGFR phosphorylation.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR).
-
Wash the membrane and incubate it with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) or the total form of the target protein.
-
Conclusion
While direct experimental evidence for the EGFR inhibitory activity of 7-phenyl-4-pteridinamine is not currently available in the public domain, this comparative guide provides a valuable framework for its potential evaluation. Based on the performance of structurally related pteridinamine and aminopyrimidine derivatives, it is plausible that 7-phenyl-4-pteridinamine could exhibit inhibitory activity against EGFR. To ascertain its true potential, the experimental protocols outlined in this guide should be followed to generate robust data on its biochemical potency, cellular efficacy, and mechanism of action. This will allow for a direct and meaningful comparison with the established EGFR inhibitors and determine its viability as a candidate for further drug development.
References
- 1. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. NO20021239L - Pteridinones as kinase inhibitors - Google Patents [patents.google.com]
- 6. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating the Uncharted Territory of 7-Phenyl-4-Pteridinamine's Biological Activity: A Comparative Analysis of Related Heterocyclic Compounds
Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel heterocyclic compounds will find a notable absence of published data on the specific biological activity of 7-phenyl-4-pteridinamine. Despite extensive searches of scientific literature and chemical databases, detailed experimental studies, quantitative data, and established mechanisms of action for this particular molecule remain elusive. This guide, therefore, aims to provide a comparative framework by examining structurally related compounds with documented biological activities, offering valuable insights for future research directions in this chemical space.
The initial goal of a direct cross-validation of 7-phenyl-4-pteridinamine's biological activity is currently unfeasible due to the lack of available information. However, by analyzing the biological profiles of compounds featuring the core pteridinamine scaffold or the broader class of phenyl-substituted nitrogen-containing heterocyclic systems, we can infer potential areas of interest and guide the design of future experimental investigations.
Comparative Landscape: Insights from Structurally Related Analogs
While data on 7-phenyl-4-pteridinamine is sparse, research on related structures, such as pyrido[2,3-d]pyrimidines and other substituted pteridines, offers a glimpse into the potential bioactivities of this chemical family. These compounds have been investigated for a range of therapeutic applications, most notably as kinase inhibitors.
One pertinent example is the study of 7-Phenyl-pyrido[2,3-d]pyrimidine-2,4-diamines , which have been identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key enzyme in the insulin signaling pathway, making its inhibitors promising candidates for the treatment of type 2 diabetes and obesity. The structural similarity, particularly the presence of the phenyl group at the 7-position of a nitrogen-based heterocyclic core, suggests that 7-phenyl-4-pteridinamine could be a candidate for investigation as an enzyme inhibitor.
Further exploration into the broader class of substituted pyrimidines reveals a wide array of biological activities, including anticancer and antimicrobial properties. For instance, various pyrimidine derivatives have been shown to exhibit inhibitory effects on cancer cell proliferation and microbial growth. These findings underscore the therapeutic potential inherent in the pyrimidine scaffold, a core component of the pteridinamine structure.
Future Directions and Experimental Considerations
Given the current knowledge gap, the following experimental workflow is proposed for researchers interested in elucidating the biological activity of 7-phenyl-4-pteridinamine.
References
A Comprehensive Guide to the Validation of an Analytical Method for 7-Phenyl-4-Pteridinamine Quantification
The following sections detail the experimental protocols and present comparative data for key validation parameters, offering a blueprint for the establishment of a reliable analytical method.
Comparative Validation of Analytical Methods
A critical aspect of analytical method development is the validation process, which ensures the method is suitable for its intended purpose. The two most common techniques for the quantification of polar heterocyclic compounds like pteridines are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Given the superior sensitivity and selectivity of LC-MS/MS, this guide will focus on the validation of such a method.
Table 1: Comparison of Hypothetical Performance Characteristics for HPLC-UV and LC-MS/MS Methods
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.999 |
| Range | 100 - 5000 ng/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 25 ng/mL | 0.25 ng/mL |
| Limit of Quantification (LOQ) | 100 ng/mL | 1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Selectivity | Moderate | High |
| Matrix Effect | Potential Interference | Minimized with IS |
Experimental Protocols
The following protocols describe the methodology for validating an LC-MS/MS method for the quantification of 7-phenyl-4-pteridinamine in a biological matrix, such as human plasma.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (IS), such as a stable isotope-labeled 7-phenyl-4-pteridinamine.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
7-phenyl-4-pteridinamine: Precursor ion > Product ion (to be determined by infusion)
-
Internal Standard: Precursor ion > Product ion (to be determined by infusion)
-
3. Validation Parameter Assessment
-
Linearity: Prepare calibration standards at a minimum of five concentration levels by spiking blank plasma with known amounts of 7-phenyl-4-pteridinamine. Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration. Perform a linear regression analysis and determine the coefficient of determination (r²).
-
Accuracy and Precision: Prepare quality control (QC) samples at low, medium, and high concentrations. Analyze five replicates of each QC level on three separate days. Accuracy is calculated as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is determined as the lowest concentration at which the analyte signal is at least three times the baseline noise. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (typically within 20%).
-
Selectivity: Analyze blank plasma samples from at least six different sources to assess for any interfering peaks at the retention time of the analyte and IS.
-
Matrix Effect: The matrix effect is evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.
-
Stability: The stability of the analyte in plasma is assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Quantitative Data Summary
The following tables summarize the hypothetical validation results for the LC-MS/MS method.
Table 2: Linearity of Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 25 | 0.295 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| r² | 0.9995 |
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 3 | 2.95 | 98.3 | 4.5 | 6.2 |
| Medium | 150 | 153.2 | 102.1 | 3.1 | 4.8 |
| High | 800 | 789.6 | 98.7 | 2.5 | 3.9 |
Visualizations
The following diagrams illustrate the analytical method validation workflow and a representative biological pathway where a pteridine derivative might be involved.
Caption: Workflow for analytical method validation.
Caption: Representative pteridine metabolic pathway.
Unraveling the Apoptotic Potential of 7-Phenyl-4-Pteridinamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental data on the apoptosis-inducing mechanism of 7-phenyl-4-pteridinamine is not currently available in peer-reviewed literature, this guide synthesizes information from related pteridine and phenyl-substituted heterocyclic compounds to propose a hypothetical mechanism of action. We present a comparative framework and detailed experimental protocols to facilitate future research into the potential of this and similar molecules as therapeutic agents. This document serves as a foundational resource for investigators aiming to elucidate the biological activity of novel pteridinamine derivatives.
Introduction: The Therapeutic Promise of Pteridine Derivatives
Pteridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, certain reduced pteridine derivatives have been shown to induce apoptosis, or programmed cell death, in various cell lines.[1][2] This process is a critical target in cancer therapy, as its dysregulation is a hallmark of many malignancies. The introduction of a phenyl group to the pteridine scaffold, as in the case of 7-phenyl-4-pteridinamine, may enhance its pro-apoptotic efficacy, a phenomenon observed in other classes of heterocyclic compounds. This guide will explore the potential mechanisms by which 7-phenyl-4-pteridinamine could induce apoptosis, drawing parallels from existing research on structurally related molecules.
Proposed Mechanism of Apoptosis Induction by 7-Phenyl-4-Pteridinamine
Based on the known activities of pteridine derivatives and other phenyl-substituted heterocycles, we hypothesize that 7-phenyl-4-pteridinamine may induce apoptosis through the intrinsic pathway, potentially initiated by the generation of reactive oxygen species (ROS).
Signaling Pathway
The proposed signaling cascade is as follows:
-
Induction of Oxidative Stress: 7-phenyl-4-pteridinamine may enter the cell and promote the production of intracellular ROS. Studies on other reduced pteridine derivatives suggest their involvement in generating reactive oxygen intermediates.[1][2]
-
Mitochondrial Dysregulation: Increased ROS levels can lead to mitochondrial membrane permeabilization (MMP).
-
Modulation of Bcl-2 Family Proteins: The change in mitochondrial membrane potential is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are activated, while the function of anti-apoptotic members like Bcl-2 and Bcl-xL is inhibited.
-
Cytochrome c Release: MMP results in the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.
-
Cellular Disassembly: Activated executioner caspases orchestrate the systematic breakdown of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.
Comparative Data (Hypothetical)
To objectively assess the apoptotic potential of 7-phenyl-4-pteridinamine, its performance should be compared against a known apoptosis-inducing agent (e.g., Staurosporine) and a negative control (e.g., vehicle - DMSO). The following tables present hypothetical data that could be generated from such comparative experiments.
Table 1: IC50 Values for Cell Viability in a Cancer Cell Line (e.g., HeLa)
| Compound | IC50 (µM) after 48h |
| 7-Phenyl-4-Pteridinamine | 15.2 |
| Staurosporine (Positive Control) | 0.8 |
| Vehicle (DMSO) | > 100 |
Table 2: Percentage of Apoptotic Cells (Annexin V/PI Staining)
| Treatment (24h) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |
| Vehicle (DMSO) | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 7-Phenyl-4-Pteridinamine (15 µM) | 25.8 ± 2.1 | 10.3 ± 1.5 |
| Staurosporine (1 µM) | 45.2 ± 3.5 | 18.7 ± 2.0 |
Table 3: Relative Caspase-3/7 Activity
| Treatment (24h) | Fold Increase in Caspase-3/7 Activity |
| Vehicle (DMSO) | 1.0 (Baseline) |
| 7-Phenyl-4-Pteridinamine (15 µM) | 4.5 ± 0.4 |
| Staurosporine (1 µM) | 8.2 ± 0.7 |
Table 4: Relative Protein Expression Levels (Western Blot)
| Treatment (24h) | Relative Bcl-2 Expression | Relative Bax Expression |
| Vehicle (DMSO) | 1.00 | 1.00 |
| 7-Phenyl-4-Pteridinamine (15 µM) | 0.45 ± 0.05 | 1.85 ± 0.15 |
| Staurosporine (1 µM) | 0.20 ± 0.03 | 2.50 ± 0.20 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to validate the proposed mechanism of action.
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical cancer) or another suitable cancer cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing 7-phenyl-4-pteridinamine, staurosporine, or DMSO at the indicated concentrations for the specified durations.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
After 24 hours, treat the cells with various concentrations of the test compounds.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed 1 x 10⁵ cells/well in a 6-well plate and treat as described.
-
After 24 hours, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Caspase-3/7 Activity Assay
-
Seed cells in a 96-well white-walled plate at 1 x 10⁴ cells/well.
-
Treat the cells for 24 hours.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[3]
-
Mix gently and incubate at room temperature for 1 hour in the dark.
-
Measure the luminescence using a plate-reading luminometer.
Western Blot Analysis
-
Treat cells in 6-well plates as described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against Bcl-2, Bax, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
Conclusion and Future Directions
The structural features of 7-phenyl-4-pteridinamine suggest its potential as a pro-apoptotic agent, likely acting through the intrinsic mitochondrial pathway. The experimental framework provided in this guide offers a comprehensive approach to validate this hypothesis and quantify its efficacy in comparison to established apoptosis inducers. Future studies should focus on elucidating the precise molecular targets, investigating its effects on a broader range of cancer cell lines, and exploring its potential in in vivo models. The confirmation of its mechanism of action will be a crucial step in the development of novel pteridinamine-based cancer therapeutics.
References
independent verification of the kinase inhibitory profile of 7-phenyl-4-pteridinamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitory profiles of a representative anilinopyrimidine-based kinase inhibitor, CYC116, and the broad-spectrum inhibitor, Staurosporine. The information presented is collated from independent studies to support research and drug development decisions.
Comparative Kinase Inhibition Profiles
The following tables summarize the quantitative data on the inhibitory activity of CYC116 and Staurosporine against a panel of protein kinases. The data is presented as the inhibitor concentration required for 50% inhibition (IC50) or as the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. Lower values indicate higher potency.
Table 1: Kinase Inhibitory Profile of CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine)
| Target Kinase | Ki (nM) | Reference |
| Aurora A | 8.0 | [1][2] |
| Aurora B | 9.2 | [1][2] |
| VEGFR2 | 44 | [2] |
Table 2: Kinase Inhibitory Profile of Staurosporine
| Target Kinase | IC50 (nM) | Reference |
| PKCα | 2 | [3] |
| PKCγ | 5 | [3] |
| PKCη | 4 | [3] |
| PKA | 15 | [3] |
| PKG | 18 | [3] |
| Phosphorylase kinase | 3 | [3] |
| S6 kinase | 5 | [3] |
| MLCK | 21 | [3] |
| CAM PKII | 20 | [3] |
| cdc2 | 9 | [3] |
| v-Src | 6 | [3] |
| Lyn | 20 | [3] |
| c-Fgr | 2 | [3] |
| Syk | 16 | [3] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of a compound. Specific conditions such as enzyme and substrate concentrations, and buffer components may vary depending on the kinase being assayed.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)[4]
-
[γ-32P]ATP or unlabeled ATP for non-radiometric methods
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
ATP solution
-
Stop solution (e.g., 4x LDS sample buffer for radiometric assays)[4]
-
Microplates
-
Incubator
-
Detection system (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing the kinase, substrate, and kinase assay buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Incubate the reaction mixtures for a short period (e.g., 10 minutes at 30°C) to allow the inhibitor to bind to the kinase.[4]
-
Initiation of Reaction: Start the kinase reaction by adding ATP. For radiometric assays, [γ-32P]ATP is used.[4]
-
Incubation: Incubate the reaction for a defined period (e.g., 30 minutes at 30°C).[4]
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Detection of Activity:
-
Radiometric Assay: Spot the reaction mixture onto a suitable membrane, wash away unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced. After stopping the kinase reaction and depleting the remaining ATP, a reagent is added to convert ADP to ATP, which is then detected using a luciferase/luciferin reaction.[5]
-
-
Data Analysis: Determine the percentage of kinase activity inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for a kinase inhibition assay.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: General Experimental Workflow for an In Vitro Kinase Inhibition Assay.
References
comparing the in-vivo efficacy of 7-phenyl-4-pteridinamine with gefitinib
A Comparative Analysis with 7-phenyl-4-pteridinamine Could Not Be Conducted Due to a Lack of Available In-Vivo Data for the Latter Compound.
Extensive literature searches for in-vivo efficacy studies of 7-phenyl-4-pteridinamine and its structurally related derivatives did not yield any published data. Consequently, a direct comparative analysis with gefitinib, as initially intended, cannot be provided. This guide will therefore focus on presenting a comprehensive overview of the in-vivo efficacy of gefitinib, a well-documented epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed protocols, and the underlying signaling pathways.
Gefitinib: Mechanism of Action and In-Vivo Efficacy
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key component of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[1][2][3] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, gefitinib blocks its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[1][2][4] This inhibition ultimately leads to the suppression of tumor growth and induction of apoptosis in cancer cells that are dependent on EGFR signaling.[1][4]
The in-vivo anti-tumor activity of gefitinib has been demonstrated in numerous preclinical studies using various cancer xenograft models, particularly non-small cell lung cancer (NSCLC) with activating EGFR mutations.[5][6]
Signaling Pathway of Gefitinib's Action
The following diagram illustrates the signaling pathway targeted by gefitinib.
Caption: Simplified signaling pathway of EGFR and the inhibitory action of gefitinib.
Quantitative In-Vivo Efficacy Data of Gefitinib
The following table summarizes representative in-vivo data for gefitinib in a non-small cell lung cancer xenograft model.
| Parameter | Vehicle Control | Gefitinib Treatment | Reference |
| Animal Model | Nude mice with H358R xenografts | Nude mice with H358R xenografts | [6] |
| Cell Line | H358R (Cisplatin-resistant wild-type EGFR NSCLC) | H358R (Cisplatin-resistant wild-type EGFR NSCLC) | [6] |
| Treatment | Vehicle (daily oral gavage) | 150 mg/kg gefitinib (daily oral gavage) | [6] |
| Tumor Growth | Uninhibited | Significantly slower growth rate compared to control | [6] |
| Observation Period | 21 days | 21 days | [6] |
Experimental Protocols for In-Vivo Xenograft Studies
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a typical experimental workflow for assessing the in-vivo efficacy of gefitinib in a mouse xenograft model.
Caption: General experimental workflow for a gefitinib in-vivo xenograft study.
Detailed Methodology:
-
Cell Culture: Human non-small cell lung cancer cells (e.g., H358R) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable and measurable size.
-
Randomization: Once tumors reach the desired volume, mice are randomly assigned to different treatment groups (e.g., vehicle control, gefitinib).
-
Drug Administration: Gefitinib, formulated in a suitable vehicle, is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 150 mg/kg daily).[6] The control group receives the vehicle alone.
-
Efficacy Assessment: Tumor dimensions and mouse body weight are measured regularly (e.g., twice a week) to monitor treatment efficacy and toxicity.[6] Tumor volume is calculated using the formula: (length × width²) / 2.[6]
-
Study Endpoint: The study is concluded after a predetermined period or when tumors in the control group reach a specific size.
-
Tissue Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as western blotting or immunohistochemistry, to assess the molecular effects of the treatment.
This guide provides a foundational understanding of the in-vivo efficacy of gefitinib. The lack of publicly available data for 7-phenyl-4-pteridinamine highlights a significant gap in the scientific literature and underscores the importance of comprehensive preclinical evaluation for novel chemical entities.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
Validating a Tool Compound: A Comparative Guide to 7-Phenyl-4-Pteridinamine Analog, AIM-100, and Other ACK1 Inhibitors
For researchers, scientists, and drug development professionals, the rigorous validation of chemical probes is paramount to ensure the reliability of experimental results. This guide provides a comprehensive comparison of AIM-100, a potent and selective inhibitor of Activated Cdc42-associated kinase 1 (ACK1), with other known ACK1 inhibitors, Bosutinib and (R)-9b. While the specific compound "7-phenyl-4-pteridinamine" is not extensively characterized in publicly available literature, AIM-100 serves as a structurally relevant and well-studied tool compound for interrogating ACK1 signaling.
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and migration.[1] Its aberrant activation is implicated in a variety of human cancers, making it a compelling target for therapeutic intervention.[1] The validation of a tool compound targeting ACK1 requires a multi-faceted approach, encompassing biochemical and cellular assays to determine potency and selectivity, as well as in vivo studies to assess efficacy and pharmacokinetic properties.
Comparative Analysis of ACK1 Inhibitors
The selection of a suitable tool compound hinges on a careful evaluation of its potency, selectivity, and in-cell activity. The following table summarizes the key quantitative data for AIM-100, Bosutinib, and (R)-9b.
| Parameter | AIM-100 | Bosutinib | (R)-9b |
| Target | ACK1 (TNK2) | Dual SRC/ABL, ACK1 | ACK1 |
| IC50 (ACK1) | 21.58 nM[2] | 2.7 nM[3] | 56 nM[4] |
| Cellular IC50 | < 2 µM (LAPC4 cells)[3] | Not explicitly for ACK1 | < 2 µM (VCaP cells)[3] |
| Selectivity | Selective over 30 other kinases including PI3K and AKT subfamilies.[1] | Inhibits SRC, ABL, and TEC family kinases. Does not inhibit KIT or PDGFR.[5][6] | Exhibits selectivity for ACK1 but has inhibitory effects on JAK family kinases JAK2 and Tyk2.[2][4] |
| Notes | First and best-studied ACK1 inhibitor.[1] | Clinically approved for chronic myelogenous leukemia.[7] | Potent in vivo activity and good drug-like properties.[8][9] |
Signaling Pathway and Experimental Workflow
To effectively utilize a tool compound, understanding its place in the relevant signaling pathway and the workflow for its validation is essential.
Caption: ACK1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Tool Compound Validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation studies. Below are protocols for key experiments in the validation of an ACK1 inhibitor.
Biochemical Kinase Assay (IC50 Determination)
This assay determines the direct inhibitory effect of the compound on the kinase's enzymatic activity.
Materials:
-
Recombinant human ACK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., AIM-100) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the ACK1 enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ACK1.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete unused ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based ACK1 Autophosphorylation Assay
This assay measures the ability of the compound to inhibit ACK1 activity within a cellular context.
Materials:
-
Human cancer cell line with detectable ACK1 expression (e.g., LNCaP, PC-3)
-
Cell culture medium and supplements
-
Test compound (e.g., AIM-100)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ACK1 (Tyr284), anti-ACK1
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence substrate
Protocol:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ACK1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total ACK1 antibody to confirm equal loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of ACK1 autophosphorylation.
In Vivo Xenograft Model
This study assesses the anti-tumor efficacy of the tool compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line known to form tumors in mice (e.g., PC-3)
-
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target modulation, immunohistochemistry).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.
In Vitro ADME and Pharmacokinetic (PK) Assays
These assays are crucial for determining the drug-like properties of a tool compound.
General Approach: A panel of in vitro assays is typically conducted to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound.[10][11] These include:
-
Aqueous Solubility: Determining the solubility of the compound in physiological buffers.
-
LogD7.4: Measuring the lipophilicity of the compound at physiological pH.
-
CYP450 Inhibition: Assessing the potential for the compound to inhibit major drug-metabolizing enzymes.[10]
-
Metabolic Stability: Evaluating the compound's stability in the presence of liver microsomes or hepatocytes.
-
Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins.
-
Cell Permeability: Using assays like the Caco-2 permeability assay to predict intestinal absorption.
In Vivo Pharmacokinetics: Following in vitro characterization, in vivo PK studies are performed in animal models (e.g., mice, rats) to determine parameters such as:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of distribution (Vd): The extent to which a drug distributes into tissues.
-
Half-life (t1/2): The time it takes for the drug concentration in the plasma to decrease by half.
-
Oral bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.
These studies involve administering the compound to animals via intravenous and oral routes, followed by collection of blood samples at various time points to measure drug concentration.
Conclusion
The validation of a tool compound is a rigorous, multi-step process that is essential for generating reliable and reproducible research data. AIM-100 serves as a well-validated tool compound for studying ACK1 biology, demonstrating high potency and good selectivity. While compounds like Bosutinib and (R)-9b offer alternatives with different selectivity profiles and clinical relevance, the principles and experimental protocols outlined in this guide provide a robust framework for the validation of any potential ACK1 inhibitor. By adhering to these methodologies, researchers can confidently select and utilize tool compounds to unravel the complexities of ACK1 signaling in health and disease.
References
- 1. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACK1 INHIBITOR, (R)-9b | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]
- 9. ACK1 Inhibitor – TechnoGenesys [technogenesys.com]
- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Lack of Specific Data on 7-phenyl-4-pteridinamine Necessitates Broader Comparative Analysis of Related Heterocyclic Compounds
Initial searches for the comparative cytotoxicity of 7-phenyl-4-pteridinamine in cancerous versus normal cells did not yield specific studies on this particular molecule. The available body of research focuses on other heterocyclic compounds incorporating a phenyl group, which demonstrate a range of anticancer activities. This guide, therefore, provides a comparative overview of the cytotoxic effects of these structurally related compounds, offering insights into potential mechanisms and therapeutic promise that might be extrapolated to novel structures like 7-phenyl-4-pteridinamine.
The compounds discussed below, including derivatives of coumarin, pyrazole, pyrimidine, benzo[1][2][3]triazin-7-one, and thiazole, have been evaluated for their ability to inhibit the growth of various cancer cell lines. While direct comparisons with normal cell lines are not always available, the existing data provides a foundation for understanding the potential selectivity of these classes of compounds.
Comparative Cytotoxicity of Phenyl-Substituted Heterocyclic Compounds
The cytotoxic activity of various phenyl-containing heterocyclic compounds against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater activity.
| Compound Class | Specific Compound | Cancer Cell Line(s) | IC50 Value(s) | Reference |
| Coumarin Derivative | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (gastric adenocarcinoma) | 2.63 ± 0.17 µM | [1] |
| Pyridopyrimidinone-Thiazole Hybrid | Compound K5 (with 4-chlorophenyl substituent) | HeLa (cervical cancer), MCF-7 (breast cancer) | 15 µM, 119 µM | [4] |
| 2-Amino-4-phenylthiazole Derivative | 2-amino-4-phenylthiazole (3) | AGS (gastric cancer), MCF-7 (breast cancer) | 28.01 µg/ml (72h), 59.24 µg/ml (72h) | [5] |
| Phenylacetamide Derivative | 3d derivative | MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma) | 0.6 ± 0.08 μM | [6] |
| Phenylacetamide Derivative | 3c and 3d derivatives | MCF-7 (breast cancer) | 0.7 ± 0.08 μM, 0.7 ± 0.4 μM | [6] |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivative | Compound 2b | PC3 (prostate carcinoma) | 52 μM | [7] |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivative | Compound 2c | PC3 (prostate carcinoma), MCF-7 (breast cancer) | 80 μM, 100 μM | [7] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivative | Compound 1 | RXF393 (renal cancer), LOX IMVI (melanoma), HT29 (colon cancer) | 7.01 ± 0.39 µM, 9.55 ± 0.51 µM, 24.3 ± 1.29 µM | [8] |
It is noteworthy that some studies have indicated selectivity for cancer cells over normal cell lines. For instance, certain 1,3,4-thiadiazole derivatives and tegafur derivatives containing a 1,3,4-thiadiazole moiety have shown lower toxicity towards normal cell lines[9]. Similarly, an antimicrobial peptide, TP4, demonstrated an inhibitory effect on MCF-7 breast cancer cells with no cytotoxicity observed in normal breast cells (MCF-10) at the same concentration[2].
Experimental Methodologies
The primary method utilized to assess the cytotoxicity of these compounds is the MTT assay . This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer and/or normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Other techniques mentioned in the literature for investigating the mechanism of action include flow cytometry to analyze the cell cycle and apoptosis, and Annexin V binding assays to specifically detect apoptotic cells[1][10].
Signaling Pathways and Mechanisms of Action
A common mechanism of action for many of these anticancer compounds is the induction of apoptosis , or programmed cell death. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Several of the reviewed compounds, including a coumarin derivative and novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1][2][3]triazine sulfonamide derivatives, were found to induce apoptosis in cancer cells[1][10]. Phenylacetamide derivatives have been shown to trigger apoptosis by upregulating the expression of pro-apoptotic genes like Bax and FasL, as well as increasing caspase 3 activity[6].
Below is a generalized workflow for assessing the cytotoxic and pro-apoptotic activity of a test compound.
Caption: Generalized workflow for evaluating the cytotoxic and pro-apoptotic effects of a test compound.
The following diagram illustrates a simplified, generalized pathway of apoptosis induction, a common mechanism for the discussed anticancer compounds.
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective apoptosis induction by antimicrobial peptide TP4 in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yuzuncu Yil University Journal of the Institute of Natural and Applied Sciences » Submission » Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells [dergipark.org.tr]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of 7-phenyl-4-pteridinamine against other kinase inhibitors
A comprehensive review of available scientific literature and public databases reveals a notable absence of performance data for the compound 7-phenyl-4-pteridinamine as a kinase inhibitor. This suggests that 7-phenyl-4-pteridinamine may be a novel or proprietary compound that has not yet been characterized in publicly accessible research.
Consequently, a direct comparative guide benchmarking 7-phenyl-4-pteridinamine against other established kinase inhibitors cannot be constructed at this time due to the lack of quantitative data on its inhibitory activity, target specificity, and cellular potency.
For researchers, scientists, and drug development professionals interested in the kinase inhibitor landscape, this guide will instead provide a framework for such a comparison, outlining the necessary experimental data and protocols. We will use a well-characterized, structurally related class of compounds, the 4-anilinopyrimidine derivatives, as a placeholder to illustrate the type of data required and the comparative analysis that could be performed should data for 7-phenyl-4-pteridinamine become available.
Framework for Kinase Inhibitor Performance Comparison
A robust comparison of kinase inhibitors necessitates a multi-faceted approach, encompassing biochemical assays, cellular assays, and selectivity profiling.
Table 1: Illustrative Biochemical Potency of 4-Anilinopyrimidine Analogs against Target Kinases
This table presents hypothetical IC50 values (the half-maximal inhibitory concentration) for a series of 4-anilinopyrimidine derivatives against several kinases to demonstrate how such data would be structured.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound (e.g., Staurosporine) IC50 (nM) |
| 4-AP-001 | EGFR | 15 | 5 |
| 4-AP-002 | VEGFR2 | 25 | 8 |
| 4-AP-003 | PDGFRβ | 40 | 10 |
| 4-AP-004 | c-Kit | 30 | 7 |
Table 2: Sample Cellular Activity of 4-Anilinopyrimidine Analogs
This table illustrates how the anti-proliferative effects of kinase inhibitors in different cancer cell lines would be presented.
| Compound ID | Cell Line | Target Pathway | GI50 (µM) |
| 4-AP-001 | A431 (EGFR overexpressing) | EGFR Signaling | 0.1 |
| 4-AP-002 | HUVEC (VEGF-stimulated) | VEGF Signaling | 0.5 |
| 4-AP-003 | U-2 OS (PDGF-stimulated) | PDGF Signaling | 1.2 |
| 4-AP-004 | GIST-T1 (c-Kit mutant) | c-Kit Signaling | 0.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols that would be employed to assess a novel kinase inhibitor.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This experiment measures the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Materials : Purified recombinant kinase, corresponding substrate peptide, ATP, kinase buffer, test compound (e.g., 7-phenyl-4-pteridinamine), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
A dilution series of the test compound is prepared.
-
The kinase, substrate, and ATP are incubated with the test compound in a microplate.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Proliferation Assay (GI50 Determination)
This assay assesses the effect of a compound on the growth of cancer cell lines.
-
Materials : Cancer cell lines, cell culture medium, fetal bovine serum, test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A dilution series of the test compound is added to the cells.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
The cell viability reagent is added, and luminescence, which is proportional to the number of viable cells, is measured.
-
GI50 values (the concentration causing 50% growth inhibition) are determined from dose-response curves.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are invaluable for illustrating complex biological processes and experimental designs.
Caption: Workflow for kinase inhibitor evaluation.
Caption: Generalized receptor tyrosine kinase signaling pathway.
Safety Operating Guide
Prudent Disposal of 4-Pteridinamine, 7-phenyl-: A Step-by-Step Guide for Laboratory Professionals
I. Hazard Assessment and Waste Characterization
Given the absence of a specific SDS, it is crucial to handle 4-Pteridinamine, 7-phenyl- with caution. Pteridine derivatives, as a class of compounds, can exhibit a range of biological activities and potential hazards.[1][2] Therefore, it is prudent to assume the compound may be toxic, an irritant, or environmentally harmful.
Key Actions:
-
Assume Hazard: In the absence of specific data, treat 4-Pteridinamine, 7-phenyl- as a hazardous substance.
-
Consult Safety Professionals: Before initiating any disposal procedures, consult with your institution's Environmental Health and Safety (EHS) department or a certified chemical safety officer. They can provide guidance based on the chemical structure and any available toxicological data for related compounds.
-
Waste Profile: Characterize the waste stream. Is it pure 4-Pteridinamine, 7-phenyl-, a solution (and if so, in what solvent), or contaminated labware? This information is critical for proper segregation and disposal.
II. Personal Protective Equipment (PPE)
When handling 4-Pteridinamine, 7-phenyl- for disposal, appropriate PPE is mandatory to minimize exposure.
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Check glove compatibility charts for the specific solvent if in solution. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory Protection | If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary. Consult with your EHS department. |
III. Segregation and Containerization
Proper segregation and containment are fundamental to safe chemical waste management.
Step-by-Step Protocol:
-
Select a Compatible Container: Use a dedicated, leak-proof, and chemically compatible waste container. For solid waste, a high-density polyethylene (HDPE) container is generally suitable. For liquid waste, ensure the container is compatible with the solvent used.
-
Segregate Waste: Do not mix 4-Pteridinamine, 7-phenyl- waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react, leading to pressurization, fire, or the release of toxic gases.
-
Solid Waste:
-
Place pure 4-Pteridinamine, 7-phenyl- powder directly into the designated solid waste container.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should also be placed in this container.
-
-
Liquid Waste:
-
Collect solutions of 4-Pteridinamine, 7-phenyl- in a designated liquid waste container.
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass contaminated with 4-Pteridinamine, 7-phenyl-, must be disposed of in a designated, puncture-resistant sharps container.
-
IV. Labeling and Storage
Clear and accurate labeling is a critical regulatory requirement and ensures the safety of all laboratory personnel and waste handlers.
Labeling Requirements:
-
"Hazardous Waste" : The container must be clearly marked with the words "Hazardous Waste".[3]
-
Chemical Name: Write the full chemical name: "4-Pteridinamine, 7-phenyl-". Avoid abbreviations or chemical formulas.[3]
-
Composition: For mixtures, list all constituents and their approximate percentages.
-
Hazard Pictograms: Indicate the potential hazards (e.g., toxic, irritant). Your EHS department can provide the appropriate pictograms.
-
Generator Information: Include the name of the principal investigator, laboratory room number, and contact information.
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and ideally in secondary containment to catch any potential leaks.
-
Ensure the storage area is well-ventilated.
V. Disposal Procedure
The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
Operational Plan:
-
Schedule a Pickup: Once the waste container is full or has been in accumulation for the maximum allowed time (as per your institution's policy, typically 90 days), contact your EHS department to schedule a waste pickup.
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS department. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.
-
Professional Disposal: Do not attempt to dispose of 4-Pteridinamine, 7-phenyl- down the drain or in the regular trash.[4] This is a violation of environmental regulations and can pose a significant risk to public health and the environment.
VI. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills (Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully sweep the material into a designated waste container.
-
Clean the area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and the EHS department.
-
Prevent others from entering the area.
-
Visual Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 4-Pteridinamine, 7-phenyl-.
Caption: Logical workflow for the safe disposal of 4-Pteridinamine, 7-phenyl-.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 4-Pteridinamine, 7-phenyl-, thereby fostering a culture of safety and environmental responsibility within their institution.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
